Spiroxamine-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-[(8-tert-butyl-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3/i10D2,11D2 |
InChI Key |
PUYXTUJWRLOUCW-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C12OCC(O2)CN(CC)CCC)([2H])[2H])C(C)(C)C)[2H] |
Canonical SMILES |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Purity and Characterization of Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Spiroxamine-d4, with a core focus on its isotopic purity, the methodologies for its determination, and its fungicidal mechanism of action. This compound serves as a critical internal standard for the quantification of Spiroxamine in various analytical applications, particularly in mass spectrometry-based assays.
Quantitative Data Summary
The physical, chemical, and isotopic properties of this compound are summarized below. Data is compiled from technical datasheets from various chemical suppliers.
| Property | Value | Citation(s) |
| Analyte Name | This compound | [1][2][3] |
| CAS Number | 2469272-82-8 | [1][2] |
| Molecular Formula | C₁₈H₃₁D₄NO₂ | |
| Molecular Weight | 301.5 g/mol | |
| Isotopic Purity | >99% deuterated forms (d1-d4) | |
| Chemical Purity (HPLC) | >95% | |
| Unlabeled CAS Number | 118134-30-8 | |
| Storage Temperature | -20°C or +4°C | |
| Physical Format | Neat Oil |
Experimental Protocols
The synthesis and quality control of deuterated standards like this compound require precise and validated methodologies. The following sections describe plausible protocols for its synthesis and the definitive methods for verifying its isotopic purity.
Proposed Synthesis of this compound
The synthesis of this compound is analogous to its unlabeled counterpart, involving the formation of a spiroketal and subsequent amination. The key modification is the introduction of deuterium atoms at a stable, non-exchangeable position early in the synthetic route. Based on the structure, deuteration occurs on the cyclohexane ring.
Step 1: Synthesis of 4-tert-butylcyclohexanone-d4 The synthesis would begin with a deuterated precursor, such as 4-tert-butylcyclohexanone-2,2,6,6-d4. This can be achieved through methods like acid- or base-catalyzed hydrogen-deuterium exchange on the alpha-carbons of the unlabeled ketone in the presence of a deuterium source like D₂O.
Step 2: Formation of the Spiroketal Intermediate The resulting 4-tert-butylcyclohexanone-d4 is then reacted with 3-[ethyl(propyl)amino]propane-1,2-diol in a condensation reaction to form the spiroketal ring system. This step formally yields this compound.
A patent for the unlabeled compound describes a two-step process where an intermediate compound is first formed by reacting a precursor with an alkylamine, which is then further reacted with an alkyl bromide under the influence of a phase transfer catalyst to yield Spiroxamine.
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to achieve high chemical purity.
Determination of Isotopic Purity
The isotopic purity and enrichment of this compound are critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this characterization.
Method 1: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the relative abundance of all deuterated isotopologues (d0, d1, d2, d3, d4) and calculate the isotopic enrichment.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.
-
Procedure:
-
A dilute solution of this compound is infused directly or injected via a liquid chromatography (LC) system into the ESI source.
-
The instrument is operated in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
A high-resolution full scan mass spectrum is acquired over the relevant m/z range. The high resolving power allows for the separation of the isotopic peaks corresponding to the unlabeled (d0) and various deuterated forms (d1-d4) of Spiroxamine.
-
The peak intensities for each isotopologue are integrated.
-
-
Data Analysis: The isotopic purity is calculated by expressing the sum of the intensities of the deuterated forms (d1-d4) as a percentage of the total intensity of all detected isotopologues (d0 through d4). Corrections for the natural abundance of ¹³C may be applied for higher accuracy.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
¹H-NMR: A proton NMR spectrum is acquired. The sites of deuteration are confirmed by the significant reduction or complete disappearance of the corresponding proton signals in the spectrum compared to the unlabeled Spiroxamine standard.
-
²H-NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their chemical environment.
-
-
Data Analysis: In the ¹H-NMR spectrum, the integration of the residual proton signal at the deuterated position relative to a non-deuterated signal of a known number of protons allows for the quantification of isotopic enrichment.
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes related to this compound.
Quality Control Workflow for this compound
The following diagram outlines the logical workflow for the synthesis and quality control of this compound, ensuring it meets the specifications required for use as an internal standard.
Fungicidal Mechanism of Action: Ergosterol Biosynthesis Inhibition
Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the enzyme Δ¹⁴-reductase, disrupting the sterol pathway and compromising membrane integrity, which ultimately leads to fungal cell death.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to Spiroxamine-d4: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxamine-d4 is the deuterated analog of spiroxamine, a systemic fungicide belonging to the spiroketalamine class of chemicals. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of spiroxamine in various matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in analytical methodologies and the mechanism of action of its non-deuterated counterpart.
Chemical Structure and Properties
This compound is structurally identical to spiroxamine, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled spiroxamine in mass spectrometric analysis.
Chemical Structure:
-
IUPAC Name: 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4[1]
-
CAS Number: 2469272-82-8[1]
-
Molecular Formula: C₁₈H₃₁D₄NO₂[1]
-
Molecular Weight: 301.5 g/mol [1]
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁D₄NO₂ | [1] |
| Formula Weight | 301.5 | |
| CAS Number | 2469272-82-8 | |
| Formal Name | 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4 | |
| Purity | >99% deuterated forms (d1-d4) | |
| Formulation | A neat oil | |
| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | |
| SMILES | CCN(CC1COC2(C([2H])([2H])CC(C(C)(C)C)CC2([2H])[2H])O1)CCC | |
| InChI Key | PUYXTUJWRLOUCW-MKQHWYKPSA-N |
Synthesis of this compound
A generalized two-step synthesis for spiroxamine has been described and could be adapted for its deuterated analog. The first step involves the reaction of a compound (referred to as X) with an alkylamine in the presence of a base to form an intermediate (XI). The second step is the reaction of this intermediate with an alkyl bromide and a base under the influence of a phase transfer catalyst to yield spiroxamine. To produce this compound, a deuterated version of one of the starting materials would be required.
Mechanism of Action of Spiroxamine
Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it is a sterol biosynthesis inhibitor (SBI) that targets two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.
The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by spiroxamine.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of spiroxamine. Below are generalized experimental protocols for LC-MS/MS and GC-MS analysis.
Quantification of Spiroxamine using this compound by LC-MS/MS
This method is suitable for the analysis of spiroxamine in various environmental and biological matrices.
1. Sample Preparation (General Procedure)
-
Extraction: A known amount of the sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). For soil samples, a mixture of methanol, water, and ammonia can be used.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.
-
Clean-up (if necessary): The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spiroxamine: m/z 298.3 → 144.1 (quantifier), 298.3 → 100.1 (qualifier)this compound: m/z 302.3 → 144.1 |
3. Data Analysis
The concentration of spiroxamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of spiroxamine and a constant concentration of this compound.
Quantification of Spiroxamine using this compound by GC-MS
This method is an alternative for the analysis of spiroxamine, particularly in less complex matrices.
1. Sample Preparation (General Procedure)
-
Extraction: Similar to the LC-MS/MS procedure, the sample is extracted with a suitable solvent.
-
Internal Standard Spiking: A known amount of this compound solution is added to the extract.
-
Derivatization (if necessary): Although not always required for spiroxamine, derivatization may be employed to improve its chromatographic behavior and sensitivity.
-
Clean-up: A clean-up step may be necessary to remove non-volatile matrix components.
-
Reconstitution: The final extract is concentrated and reconstituted in a solvent suitable for GC injection (e.g., hexane, ethyl acetate).
2. GC-MS Instrumentation and Conditions
| Parameter | Typical Value |
| GC System | Gas Chromatograph |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | An optimized temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) |
| Mass Spectrometer | Mass selective detector (MSD) or Ion Trap |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Spiroxamine: m/z 144, 100this compound: m/z 144, 104 |
3. Data Analysis
Similar to the LC-MS/MS method, quantification is based on the internal standard method, using the ratio of the peak areas of spiroxamine to this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of spiroxamine using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the fungicide spiroxamine in a variety of samples. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of its non-deuterated form is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development. The provided experimental outlines serve as a foundation for the development of specific and validated analytical methods tailored to the matrix of interest.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Spiroxamine-d4, a deuterated isotopologue of the fungicide Spiroxamine. This document details the synthetic pathway, experimental protocols, and relevant biological context for its mechanism of action. The information presented is intended to support research, development, and analytical applications involving this compound.
Introduction
Spiroxamine is a systemic fungicide belonging to the spiroketalamine class of chemicals. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] this compound, in which four hydrogen atoms on the cyclohexane ring are replaced by deuterium, serves as an invaluable internal standard for quantification of Spiroxamine in various matrices using mass spectrometry-based methods. The stable isotope label provides a distinct mass shift without significantly altering the chemical properties, enabling accurate and precise measurements.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the deuteration of a key precursor, followed by the construction of the spiroketalamine scaffold. The overall synthetic strategy is outlined below.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
The synthesis can be conceptually divided into three main stages:
-
Deuteration of 4-tert-butylcyclohexanone: The commercially available 4-tert-butylcyclohexanone is subjected to base-catalyzed hydrogen-deuterium exchange to introduce deuterium atoms at the alpha positions to the carbonyl group.
-
Synthesis of the aminodiol side-chain: 3-[ethyl(propyl)amino]propane-1,2-diol is prepared from 3-chloro-1,2-propanediol through amination followed by N-alkylation.
-
Spiroketalization: The deuterated ketone and the aminodiol side-chain are reacted under acidic conditions to form the final product, this compound.
Experimental Protocols
Synthesis of 4-tert-butylcyclohexanone-2,2,6,6-d4
This procedure is adapted from established methods for the alpha-deuteration of ketones.
Protocol:
-
To a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 5% w/v), add 4-tert-butylcyclohexanone.
-
Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours) to allow for complete hydrogen-deuterium exchange at the alpha-positions. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons.
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude deuterated ketone.
-
Purification can be achieved by distillation or column chromatography on silica gel.
Synthesis of 3-[ethyl(propyl)amino]propane-1,2-diol
This synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.
Step 1: Synthesis of 3-amino-1,2-propanediol
-
3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.
-
The reaction is typically carried out in a sealed vessel at elevated temperature (e.g., 50-60°C) for several hours.
-
After the reaction is complete, the excess ammonia and water are removed under reduced pressure to yield crude 3-amino-1,2-propanediol.
Step 2: N-alkylation to form 3-[ethyl(propyl)amino]propane-1,2-diol
-
The crude 3-amino-1,2-propanediol is dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
A base, such as potassium carbonate or sodium bicarbonate, is added to the solution.
-
A sequential or concurrent addition of ethyl bromide and propyl bromide is performed. The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated.
-
The resulting crude product is purified by distillation under reduced pressure or column chromatography to yield pure 3-[ethyl(propyl)amino]propane-1,2-diol.
Synthesis of this compound (N-((8-(tert-butyl)-1,4-dioxaspiro[4.5]decan-2-yl-6,6,10,10-d4)methyl)-N-ethylpropan-1-amine)
This final step involves the acid-catalyzed spiroketalization of the deuterated ketone with the aminodiol.
Protocol:
-
4-tert-butylcyclohexanone-2,2,6,6-d4 and 3-[ethyl(propyl)amino]propane-1,2-diol are dissolved in an aprotic solvent such as toluene or dichloromethane.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
-
The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel to afford the final product as a pale yellow oil.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Note that specific yields may vary depending on the reaction scale and optimization of conditions.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | 4-tert-butylcyclohexanone, NaOD/D₂O | 4-tert-butylcyclohexanone-d4 | >90 | >98 (after purification) |
| 2a | 3-chloro-1,2-propanediol, NH₃ | 3-amino-1,2-propanediol | 70-80 | >95 |
| 2b | 3-amino-1,2-propanediol, C₂H₅Br, C₃H₇Br | 3-[ethyl(propyl)amino]propane-1,2-diol | 60-70 | >97 (after purification) |
| 3 | 4-tert-butylcyclohexanone-d4, 3-[ethyl(propyl)amino]propane-1,2-diol | This compound | 80-90 | >98 (after purification) |
Table 1: Summary of Synthetic Steps and Expected Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| 4-tert-butylcyclohexanone | C₁₀H₁₈O | 154.25 | White solid | ¹H NMR, ¹³C NMR, IR |
| 4-tert-butylcyclohexanone-d4 | C₁₀H₁₄D₄O | 158.28 | White solid | Absence of α-proton signals in ¹H NMR, MS showing increased mass |
| 3-amino-1,2-propanediol | C₃H₉NO₂ | 91.11 | Viscous liquid | ¹H NMR, ¹³C NMR, IR |
| 3-[ethyl(propyl)amino]propane-1,2-diol | C₈H₁₉NO₂ | 161.24 | Viscous liquid | ¹H NMR, ¹³C NMR, MS |
| This compound | C₁₈H₃₁D₄NO₂ | 301.5 | Pale yellow oil | ¹H NMR, ¹³C NMR, High-Resolution MS (HRMS) confirming isotopic enrichment |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Spiroxamine acts by inhibiting multiple steps in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting this pathway, Spiroxamine leads to the accumulation of toxic sterol intermediates and ultimately fungal cell death.
The primary targets of spiroketalamine fungicides are believed to be sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.
References
Spiroxamine-d4: A Technical Deep Dive into its Fungicidal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the fungicide spiroxamine, with a focus on its deuterated form, spiroxamine-d4. Spiroxamine is a systemic fungicide with protective, curative, and eradicative properties, primarily used to control a range of fungal diseases in crops, most notably powdery mildew.[1][2][3][4][5] Its mode of action lies in the disruption of sterol biosynthesis, a critical pathway for the integrity and function of fungal cell membranes.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Spiroxamine is classified as a Sterol Biosynthesis Inhibitor (SBI). Its fungicidal activity stems from the simultaneous inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway:
-
C-14 reductase (ERG24): This enzyme is responsible for the reduction of the double bond at position C-14 of sterol precursors.
-
Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the Δ8 to the Δ7 position in the sterol B-ring.
The dual inhibition of these enzymes leads to a cascade of detrimental effects within the fungal cell. Primarily, it causes a significant depletion of ergosterol, an essential sterol that modulates the fluidity, permeability, and integrity of the fungal plasma membrane. Concurrently, the blockage of these enzymatic steps results in the accumulation of toxic sterol intermediates, such as 14α-methylated and Δ8-sterols, which further disrupt membrane structure and function. This disruption of membrane homeostasis ultimately leads to the cessation of fungal growth and cell death.
The deuterated form, this compound, is functionally identical in its mechanism of action. The inclusion of deuterium atoms is primarily for its use as an internal standard in analytical studies, such as residue analysis or metabolic fate studies, allowing for precise quantification by mass spectrometry.
Quantitative Efficacy Data
The efficacy of spiroxamine has been quantified against various fungal pathogens. The following table summarizes reported half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.
| Fungal Species | Pathogen Type | Efficacy Metric | Value (mg/L or µg/mL) | Reference |
| Neofusicoccum parvum | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |
| Botryosphaeria dothidea | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |
| Diplodia seriata | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |
| Lasiodiplodia theobromae | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 |
Downstream Cellular Effects and Signaling Pathways
The depletion of ergosterol and the accumulation of aberrant sterols trigger significant cellular stress, leading to the activation of compensatory signaling pathways.
Cell Wall Integrity (CWI) Pathway
The disruption of the plasma membrane, the primary site of spiroxamine's action, is sensed by transmembrane proteins that activate the Cell Wall Integrity (CWI) pathway. This mitogen-activated protein kinase (MAPK) cascade is a crucial stress response mechanism in fungi that initiates remedial actions, including the reinforcement of the cell wall to counteract membrane instability.
Unfolded Protein Response (UPR)
The inhibition of ergosterol biosynthesis also impacts the endoplasmic reticulum (ER), where the pathway is localized. The accumulation of unfolded or misfolded proteins in the ER, potentially including the enzymes of the ergosterol pathway themselves, triggers the Unfolded Protein Response (UPR). This is another critical stress response that aims to restore ER homeostasis.
Key Experimental Protocols
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing the sterol composition of fungal cells treated with spiroxamine to observe the depletion of ergosterol and the accumulation of precursor sterols.
a. Fungal Culture and Treatment:
-
Inoculate a suitable liquid medium with the fungal species of interest.
-
Incubate under optimal growth conditions until the desired growth phase (e.g., mid-logarithmic phase) is reached.
-
Introduce spiroxamine at various concentrations (including a solvent control) to the cultures.
-
Continue incubation for a defined period to allow for the fungicide to exert its effect.
-
Harvest the fungal mycelia by filtration or centrifugation.
b. Lipid Extraction:
-
Wash the harvested mycelia with sterile distilled water.
-
Lyophilize the mycelia to dryness.
-
Saponify the dried mycelia using a solution of potassium hydroxide in ethanol to break down cell membranes and release lipids.
-
Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent such as n-hexane or petroleum ether.
-
Evaporate the solvent to obtain the crude lipid extract.
c. Derivatization and GC-MS Analysis:
-
Derivatize the sterols in the extract to make them more volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Separate the different sterols based on their retention times on the GC column.
-
Identify the sterols based on their mass spectra by comparison with known standards and spectral libraries.
-
Quantify the relative amounts of each sterol to determine the effect of spiroxamine treatment.
In Vitro Enzyme Inhibition Assay (Conceptual)
This protocol describes a conceptual framework for assessing the inhibitory effect of spiroxamine on its target enzymes, Δ14-reductase and Δ8→Δ7-isomerase, in a cell-free system.
a. Preparation of Microsomal Fractions:
-
Culture a fungal species known to be a good source of the target enzymes (e.g., Saccharomyces cerevisiae).
-
Harvest the cells and disrupt them mechanically (e.g., with glass beads) or enzymatically to release the cellular contents.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ER-associated enzymes like those in the ergosterol pathway.
b. Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, and necessary cofactors (e.g., NADPH for the reductase).
-
Add a known substrate for the enzyme being assayed (e.g., a Δ14-sterol for the reductase or a Δ8-sterol for the isomerase). Radiolabeled substrates are often used for ease of detection.
-
Introduce spiroxamine at a range of concentrations to different reaction tubes.
-
Incubate the reactions at an optimal temperature for a specific duration.
-
Stop the reactions and extract the sterols.
c. Product Analysis and IC50 Determination:
-
Separate the substrate from the product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed in each reaction.
-
Calculate the percentage of enzyme inhibition for each spiroxamine concentration relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of spiroxamine required to inhibit 50% of the enzyme's activity, by plotting the inhibition data against the logarithm of the inhibitor concentration.
Conclusion
Spiroxamine's fungicidal activity is a direct consequence of its potent and dual inhibition of Δ14-reductase and Δ8→Δ7-isomerase in the fungal ergosterol biosynthesis pathway. This leads to a depletion of essential ergosterol and an accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and leading to cell death. The cellular stress induced by this mechanism also activates key signaling pathways such as the CWI and UPR, highlighting the multifaceted impact of this fungicide on fungal physiology. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of spiroxamine and other SBI fungicides.
References
- 1. The Unfolded Protein Response Is Induced by the Cell Wall Integrity Mitogen-activated Protein Kinase Signaling Cascade and Is Required for Cell Wall Integrity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JoF | Special Issue : The Fungal Cell Wall Integrity Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Distinction: A Technical Guide to Spiroxamine and its Deuterated Analog, Spiroxamine-d4
For researchers, scientists, and professionals in drug development and analytical chemistry, precision is paramount. In the quantification of active compounds, the use of isotopically labeled internal standards is the gold standard. This guide provides an in-depth technical examination of Spiroxamine, a widely used fungicide, and its deuterated counterpart, Spiroxamine-d4, elucidating their fundamental differences and the critical role of the latter in analytical methodologies.
Core Chemical and Physical Distinctions
Spiroxamine is a spiroketalamine fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] this compound is its synthetically altered form, where four hydrogen atoms have been replaced by deuterium isotopes.[2][3] This isotopic substitution results in a molecule that is chemically identical in terms of reactivity and chromatographic behavior but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based analytical techniques.[2]
| Property | Spiroxamine | This compound |
| Molecular Formula | C₁₈H₃₅NO₂[4] | C₁₈H₃₁D₄NO₂ |
| Molecular Weight | 297.5 g/mol | 301.5 g/mol |
| CAS Number | 118134-30-8 | 2469272-82-8 |
| Primary Application | Fungicide | Internal Standard for Analytical Quantification |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Spiroxamine's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it inhibits two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. This dual inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to cell death.
References
Commercial Suppliers and Technical Applications of Spiroxamine-d4 for Research: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and research applications of Spiroxamine-d4. It is intended to serve as a valuable resource for scientists utilizing this stable isotope-labeled internal standard in quantitative analytical studies. This document outlines key technical data from various suppliers, details experimental protocols for its use, and illustrates the biological pathway of its unlabeled analogue, Spiroxamine.
Commercial Availability and Technical Data
This compound is available from several reputable chemical suppliers who specialize in analytical and research standards. The following table summarizes the key quantitative data for this compound offered by these vendors, facilitating a straightforward comparison for procurement purposes.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |
| Cayman Chemical | 39604 | 2469272-82-8 | C₁₈H₃₁D₄NO₂ | 301.5 | >99% deuterated forms (d1-d4) | Neat Oil |
| LGC Standards | TRC-S683502 | 2469272-82-8 | C₁₈H₃₁D₄NO₂ | 301.5 | Not specified | Not specified |
| Clinivex | RCLST205386 | Not specified | C₁₈H₃₁D₄NO₂ | 301.5 | Not specified | Not specified |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Spiroxamine, the unlabeled counterpart of this compound, is a fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, it targets the sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase enzymes in the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[3]
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the points of inhibition by various classes of fungicides, including the class to which Spiroxamine belongs.
Caption: Fungal ergosterol biosynthesis pathway with key enzymes and sites of fungicide inhibition.
Experimental Protocols: Quantitative Analysis using this compound
This compound is primarily utilized as an internal standard for the quantification of Spiroxamine in various matrices by chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.
The following is a synthesized, detailed methodology for the analysis of Spiroxamine in a food matrix (e.g., grapes) using this compound as an internal standard, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis protocols.
Reagents and Materials
-
Spiroxamine analytical standard (≥98% purity)
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium carbonate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Spiroxamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Spiroxamine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Spiroxamine stock solution with a suitable solvent (e.g., acetonitrile) to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Extraction)
-
Homogenize a representative sample of the matrix (e.g., 10-15 g of grapes).
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a method for the chiral separation of Spiroxamine isomers and can be adapted for quantitative analysis.[5]
-
Liquid Chromatography System: Agilent 1290 UPLC system or equivalent.
-
Column: CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID.
-
Mobile Phase A: Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5).
-
Mobile Phase B: Water/Ethanol (1/9) + 10 mM Ammonium Carbonate.
-
Gradient: 25% A / 75% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Sciex API6500 triple-quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spiroxamine (Quantifier) | 298.3 | 144.1 |
| Spiroxamine (Qualifier) | 298.3 | 100.1 |
| This compound | 302.3 | 144.1 |
Note: The MRM transition for this compound should be optimized. The precursor ion will be shifted by +4 Da compared to the unlabeled compound. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the Spiroxamine to the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of Spiroxamine in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of Spiroxamine in a research setting using this compound as an internal standard.
Caption: General workflow for the quantitative analysis of Spiroxamine using a deuterated internal standard.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. QuEChERS LC-MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Spiroxamine-d4: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Spiroxamine-d4 (CAS No. 2469272-82-8). As a deuterated analog of the fungicide Spiroxamine (CAS No. 118134-30-8), its material safety profile is considered analogous to the parent compound.[1] This document consolidates critical safety information to ensure its proper handling, storage, and disposal in a research and development setting.
Hazard Identification and Classification
Spiroxamine is classified as a hazardous substance.[2] The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Eye Irritation | - | Severely irritating to the eye. |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to the eyes through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Toxicological Data
Toxicological studies have been conducted on Spiroxamine to determine its potential health effects. The data is summarized below.
| Metric | Value | Species | Route | Finding |
| LD50 | >500 mg/kg | Rat | Oral | Moderately to highly acutely toxic. |
| LD50 | 245 mg/kg | Rat | Oral | - |
| LC50 | 330 mg/m³/4h | Rat | Inhalation | Harmful if inhaled. |
| TDLO | 2,232 ml/kg/90D | Mouse | Oral | - |
| Skin Irritation | - | Rabbit | Dermal | Moderately irritating. |
| Eye Irritation | - | Rabbit | Ocular | Severely irritating. |
| Skin Sensitization | - | Guinea Pig | Dermal | Caused an allergic skin reaction. |
Experimental Methodologies
The toxicological data presented were derived from a series of standardized studies designed to assess the safety of Spiroxamine. While detailed proprietary protocols are not publicly available, the methodologies are based on internationally recognized guidelines.
-
Acute Toxicity Studies: These experiments determine the short-term adverse effects of a substance following a single exposure. Studies were conducted for oral, dermal, and inhalation routes in laboratory animals (primarily rats). The LD50 (lethal dose for 50% of the test population) and LC50 (lethal concentration for 50%) values were established.
-
Irritation and Sensitization Studies: Skin and eye irritation potential was evaluated in rabbits. These tests involve applying the substance to the skin or into the eye and observing for signs of irritation such as redness, swelling, and damage. Skin sensitization studies in guinea pigs were performed to assess the potential for the substance to provoke an allergic skin reaction upon repeated contact.
-
Repeated Dose Toxicity: Long-term exposure studies in rats and dogs identified target organs for toxicity, which included the eyes, liver, esophagus, and urinary bladder.
-
Reproductive & Developmental Toxicity: Two-generation studies in rats and developmental toxicity studies in rats and rabbits were conducted. These experiments evaluate potential adverse effects on reproductive function and the development of offspring. Developmental effects were observed only at high doses that also caused maternal toxicity.
-
Mutagenicity and Carcinogenicity: A battery of in vitro and in vivo tests was performed to assess the potential of Spiroxamine to cause genetic mutations, all of which were negative. Long-term carcinogenicity studies in rats and mice concluded that Spiroxamine was not carcinogenic.
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to good industrial hygiene and safety practices is paramount when handling this compound.
Engineering Controls:
-
Ensure good ventilation or work in a fume hood to minimize exposure to dust or vapors.
Personal Protective Equipment (PPE): The following PPE is recommended to minimize exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. | Protects against splashes and eye contact, which can cause severe irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), a lab coat, or a chemical safety suit. | Prevents skin contact, which can cause irritation, allergic reactions, and systemic toxicity. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if ventilation is inadequate or when handling powders that can generate dust. |
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Remove contaminated clothing immediately.
Emergency Procedures and First Aid
Immediate action is required in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Drench the affected skin with plenty of water for at least 15 minutes. Wash thoroughly with soap and water. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present, after the first 5 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. |
Accidental Release Workflow
The following diagram outlines the logical workflow for handling a spillage of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2469272-82-8 |
| Molecular Formula | C18H31D4NO2 |
| Molecular Weight | 301.5 g/mol |
| Appearance | Solid material / White crystalline powder |
| Storage Temperature | +4°C |
| Stability | ≥ 4 years |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Stability and Reactivity
-
Chemical Stability: The product is considered stable under recommended storage conditions.
-
Conditions to Avoid: Protect from light and store out of direct sunlight.
-
Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.
-
Hazardous Decomposition Products: No further relevant information available.
-
Hazardous Polymerization: Will not occur.
Disposal Considerations
-
Waste Treatment: This material and its container must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research, particularly within the realms of agrochemical development and pharmacology, the strategic use of isotopically labeled compounds has become indispensable. Deuterium (²H), a stable isotope of hydrogen, offers a powerful tool to elucidate metabolic pathways, enhance analytical precision, and investigate pharmacokinetic profiles. This technical guide explores the primary research applications of deuterated spiroxamine, a heavy-isotope-labeled variant of the widely used fungicide. By leveraging the "deuterium isotope effect" and its utility as an internal standard, researchers can unlock new dimensions of understanding in toxicology, environmental fate, and drug metabolism studies.
Core Applications of Deuterated Spiroxamine
The primary research applications of deuterated spiroxamine hinge on two key principles: its utility as a superior internal standard for quantitative analysis and its ability to modify metabolic rates, thereby serving as a probe in pharmacokinetic and metabolism studies.
Gold-Standard Internal Standard in Quantitative Analysis
In bioanalysis, the use of an internal standard is crucial for correcting variability during sample preparation, chromatographic injection, and mass spectrometric ionization[1]. An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior[1]. Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry-based quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2].
Deuterated spiroxamine serves this role by providing a signal that is chemically identical to the native spiroxamine but mass-shifted, allowing for precise quantification even in complex matrices like soil, grapes, or plasma[2]. The use of a deuterated internal standard compensates for matrix effects and variations in instrument response, leading to more accurate and reproducible results.
Experimental Workflow for Quantitative Analysis using Deuterated Spiroxamine
Caption: Workflow for quantitative analysis of spiroxamine using its deuterated analog as an internal standard.
Experimental Protocol: Quantification of Spiroxamine in Grape Matrix
-
Sample Homogenization : Homogenize 10 g of grape sample.
-
Internal Standard Spiking : Fortify the homogenate with a known concentration of deuterated spiroxamine solution.
-
Extraction : Extract the sample with an alkaline solution of cyclohexane and dichloromethane (9:1, v/v). Vortex and centrifuge to separate the layers.
-
Cleanup : Pass the organic extract through a solid-phase extraction (SPE) cartridge to remove interferences.
-
Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system. Monitor the specific mass transitions for both native spiroxamine and deuterated spiroxamine.
| Parameter | Native Spiroxamine | Deuterated Spiroxamine (d7) |
| Precursor Ion (m/z) | 298.2 | 305.2 |
| Product Ion 1 (m/z) | 144.1 | 144.1 |
| Product Ion 2 (m/z) | 100.1 | 100.1 |
| Retention Time (min) | ~5.8 | ~5.8 |
| Limit of Quantification | 0.02 mg/kg | N/A |
| Recovery (%) | 78-102% | N/A |
Table 1: Hypothetical LC-MS/MS parameters for the analysis of spiroxamine and a deuterated (d7) analog. The precursor ion for the deuterated version is shifted by the mass of the incorporated deuterium atoms, while fragment ions may remain the same if the deuterium is not on the fragmented portion.
Probing Metabolism and Pharmacokinetics via the Deuterium Isotope Effect
Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of enzymatic cleavage due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in drug development and toxicology.
By administering deuterated spiroxamine to a biological system (e.g., in vivo animal models, in vitro liver microsomes), researchers can:
-
Identify Metabolic Soft Spots : Comparing the metabolic profile of deuterated versus non-deuterated spiroxamine can reveal the primary sites of metabolic attack. A reduction in the formation of a particular metabolite from the deuterated compound suggests that the deuterated position is a key site of metabolism.
-
Alter Pharmacokinetic Profiles : Slowing down metabolism can lead to a longer biological half-life, increased systemic exposure (AUC), and potentially altered efficacy or toxicity profiles. This allows for the study of the parent compound's effects with reduced interference from its metabolites.
-
Reduce Toxic Metabolite Formation : If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can redirect metabolism towards less toxic pathways.
Logical Flow for a Comparative Metabolism Study
Caption: Comparative workflow to identify metabolic pathways of spiroxamine using the kinetic isotope effect.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Preparation : Prepare incubations containing liver microsomes (e.g., rat, human), a NADPH-regenerating system, and either native spiroxamine or deuterated spiroxamine at a known concentration.
-
Incubation : Incubate the mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing : Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS.
-
Data Analysis : Plot the percentage of remaining parent compound (spiroxamine or deuterated spiroxamine) against time. Calculate the in vitro half-life (t½).
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Spiroxamine | 25.3 | 27.4 |
| Deuterated Spiroxamine | 48.9 | 14.2 |
Table 2: Hypothetical results from an in vitro metabolic stability assay comparing spiroxamine and its deuterated analog. The longer half-life and lower intrinsic clearance of the deuterated compound would demonstrate the kinetic isotope effect.
Conclusion
Deuterated spiroxamine is a multifaceted tool for high-level research in the agrochemical and pharmaceutical sciences. Its application as an internal standard ensures the highest level of accuracy in quantitative residue and bioanalytical studies. Furthermore, its use as a metabolic probe allows for a deeper understanding of pharmacokinetic properties, metabolic pathways, and potential toxicological profiles. For researchers aiming to refine analytical methods or delve into the metabolic fate of spiroxamine, the synthesis and application of its deuterated analog represent a critical and enabling strategy.
References
Navigating the Environmental Journey of Spiroxamine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Spiroxamine-d4. As a deuterated analog of the fungicide Spiroxamine, its environmental behavior is considered analogous to the parent compound. This document synthesizes available data on its degradation pathways, persistence in various environmental compartments, and the methodologies employed in its environmental risk assessment.
Executive Summary
Spiroxamine is a systemic fungicide that undergoes degradation in the environment primarily through microbial activity in soil and, to a lesser extent, through hydrolysis in aquatic environments. Its degradation leads to the formation of several metabolites. The persistence of Spiroxamine is influenced by environmental factors such as soil type, pH, and temperature. This guide details the known degradation pathways, summarizes key quantitative data on its environmental half-life, and outlines the experimental protocols used to derive this information.
Environmental Degradation Pathways
The environmental degradation of Spiroxamine proceeds through several key pathways, primarily driven by microbial action in soil. The main transformation processes include dealkylation of the amine moiety and oxidation.
The primary degradation metabolites of Spiroxamine identified in soil are:
-
Spiroxamine-despropyl: Formed by the removal of the propyl group.
-
Spiroxamine-desethyl: Formed by the removal of the ethyl group.
-
Spiroxamine N-oxide: Formed by the oxidation of the tertiary amine.
-
Spiroxamine acid: Formed through further oxidation processes.[1]
These degradation products are key to understanding the overall environmental impact of Spiroxamine.
Quantitative Data on Environmental Fate
The persistence of Spiroxamine in the environment is quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.
Table 1: Aerobic Soil Metabolism of Spiroxamine
| Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Not Specified | Not Specified | 37 - 44 | 2 |
Table 2: Hydrolysis of Spiroxamine in Water
| pH | Temperature (°C) | DT50 (days) | Reference |
| 4 | 20 ± 2 | 37 | 3 |
| 14 | 20 ± 2 | 10 | 3 |
Experimental Protocols
The environmental fate of Spiroxamine is assessed using standardized laboratory studies, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).
Aerobic Soil Metabolism (OECD 307)
This study evaluates the rate and pathway of degradation of a test substance in soil under aerobic conditions.
Methodology:
-
Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture).
-
Test Substance Application: 14C-labeled this compound is applied to the soil samples to facilitate the tracking of the parent compound and its metabolites.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a period of up to 120 days.[4] A continuous flow of air is maintained to ensure aerobic conditions.
-
Volatile Trapping: Evolved 14CO2 is trapped in a suitable absorbent to quantify the extent of mineralization.
-
Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products.
-
Data Analysis: The dissipation of the parent compound and the formation and decline of metabolites are modeled to calculate DT50 values.
Hydrolysis (OECD 111)
This study determines the rate of abiotic degradation of a test substance in aqueous solutions at different pH values.
Methodology:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (typically pH 4, 7, and 9).[5]
-
Test Substance Application: A known concentration of this compound is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation.[6]
-
Sampling: Aliquots of the solutions are taken at different time intervals.
-
Analysis: The concentration of this compound and any hydrolysis products are determined, often by LC-MS/MS.[6]
-
Data Analysis: The degradation rate constants and DT50 values are calculated for each pH.
Photolysis in Water
Conclusion
The environmental fate of this compound, inferred from data on Spiroxamine, is characterized by moderate persistence in soil, with microbial degradation being the primary dissipation route. Hydrolysis contributes to its degradation in aquatic systems, particularly under alkaline conditions. The principal degradation pathways involve dealkylation and oxidation, leading to the formation of several metabolites. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental risk of Spiroxamine and its deuterated analogs. Further research into the photolytic degradation of Spiroxamine would provide a more complete picture of its environmental fate.
References
- 1. bayer.com [bayer.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Spiroxamine-d4: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine. Specific toxicological studies on Spiroxamine-d4 are not publicly available. As this compound is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be closely analogous to those of the parent compound. The data herein, therefore, pertains to Spiroxamine and serves as a robust surrogate for the toxicological assessment of this compound for research and drug development purposes.
Executive Summary
Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In laboratory studies involving mammalian species, the primary target organ for toxicity is the liver, with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed experimental protocols for major assays and visual representations of experimental workflows and putative signaling pathways.
Quantitative Toxicological Data
The following tables summarize the quantitative data from various toxicological studies on Spiroxamine.
Acute Toxicity
| Species | Route | Endpoint | Value (mg/kg bw) | Classification | Reference |
| Rat | Oral | LD50 | >500 | Harmful if swallowed | |
| Rat | Dermal | LD50 | 1,068 | Harmful in contact with skin | |
| Rat | Inhalation | LC50 (4h) | 1.98 mg/L | Harmful if inhaled | |
| Mouse | Oral | TDLo | 2,232 (90 days, continuous) | - |
Table 1: Acute Toxicity of Spiroxamine
Subchronic and Chronic Toxicity
| Species | Duration | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| Rat | 90-Day | Oral (dietary) | M: 9.3, F: 13.2 | M: 54.9, F: 75.1 | Decreased body weight, hyperkeratosis of esophagus and forestomach | |
| Dog | 13-Week | Oral (dietary) | M: 16.9, F: 21.29 | - | Liver effects | |
| Rat | 2-Year | Chronic/Carcinogenicity | M: 4.22, F: 5.67 | - | Esophagus and urinary bladder effects |
Table 2: Subchronic and Chronic Toxicity of Spiroxamine
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Negative | |
| Unscheduled DNA Synthesis | Rat Hepatocytes | - | Negative | |
| In vivo Micronucleus | Mouse | - | Negative | |
| Chromosome Aberration | CHO Cells | - | Negative | |
| Forward Mutation | CHO Cells | - | Negative |
Table 3: Genotoxicity Profile of Spiroxamine
Carcinogenicity
| Species | Study Duration | Finding | Reference |
| Rat | 2-Year | No evidence of oncogenic potential | |
| Mouse | - | No evidence of oncogenic potential |
Table 4: Carcinogenicity of Spiroxamine
Reproductive and Developmental Toxicity
| Species | Study Type | NOAEL (mg/kg bw/day) | Effects | Reference |
| Rat | 2-Generation Reproduction | Parental: 10.8, Offspring: 10.8 | At high doses, parental toxicity and offspring effects (decreased litter size and survival) were observed. | |
| Rat | Prenatal Developmental (Oral) | Maternal: 30, Developmental: 30 | Delayed ossification and reduced fetal weights at maternally toxic doses. | |
| Rabbit | Prenatal Developmental (Oral) | Maternal: 20, Developmental: 20 | No treatment-related effects on development. |
Table 5: Reproductive and Developmental Toxicity of Spiroxamine
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on standard OECD guidelines.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise procedure uses a small number of animals per step.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.
-
Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Dermal Irritation (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is scored.
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.
-
Scoring: The plates are incubated for 48-72 hours. A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.
-
Test Animals: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).
-
Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualizations
Experimental Workflow: In Vivo Micronucleus Assay
Caption: Workflow for an in vivo micronucleus assay.
Proposed Signaling Pathway for Spiroxamine-Induced Hepatotoxicity
Caption: Proposed pathway for Spiroxamine hepatotoxicity.
References
- 1. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]
- 3. Federal Register :: Spiroxamine; Pesticide Tolerance [federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Methodological & Application
Application Notes: The Use of Spiroxamine-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Deuterated internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring they effectively compensate for variations in sample preparation, instrument response, and matrix effects.[1][2] Spiroxamine-d4, a deuterated analog of the fungicide Spiroxamine, serves as an ideal internal standard for the quantification of Spiroxamine in various matrices. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based analytical methods.
Spiroxamine is a systemic fungicide used to control a broad spectrum of fungal diseases in crops like cereals and grapes.[3] Its detection and quantification are crucial for residue analysis, environmental monitoring, and toxicological studies. The use of this compound as an internal standard significantly enhances the robustness and reliability of these analytical methods.[4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The analyte and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation or fluctuations in instrument performance.
Experimental Protocols
The following protocols are representative methodologies for the analysis of Spiroxamine using this compound as an internal standard, compiled from established analytical methods.
Sample Preparation: QuEChERS-based Extraction for Strawberry Samples
This protocol is suitable for the extraction of Spiroxamine from complex matrices such as strawberries.
Materials:
-
Homogenized strawberry sample
-
This compound internal standard spiking solution
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized strawberry sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spiroxamine: The precursor ion ([M+H]⁺) is m/z 298. The selection of product ions will depend on the instrument and optimization, but common transitions could be monitored for quantification and confirmation (e.g., 298 -> 144 for quantitation and 298 -> 100 for confirmation).
-
This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 302 for a d4-labeled standard). The product ions will also be shifted accordingly. These transitions must be determined experimentally by infusing the this compound standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize quantitative data from various studies on Spiroxamine analysis. While these studies may not have all used this compound, they provide a baseline for expected method performance. The use of a deuterated internal standard is expected to improve the precision and accuracy of these methods.
Table 1: Method Performance for Spiroxamine Analysis in Strawberries by LC-MS/MS
| Parameter | Value |
| Linearity Range | 0.001 - 0.1 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Mean Recovery | 97.1 - 108.2% |
| Inter-day Precision (RSD) | < 4.9% |
| Intra-day Precision (RSD) | < 4.9% |
| Limit of Quantitation (LOQ) | 0.001 mg/kg |
Table 2: Method Performance for Spiroxamine Analysis in Grapes, Must, and Wine by GC/IT-MS
| Matrix | Fortification Level (mg/kg) | Recovery Range | RSD (%) | Limit of Quantitation (LOQ) (mg/kg) |
| Grapes & Must | 0.02 - 5.0 | 78 - 102% | < 13% | 0.02 or 0.10 (depending on extraction) |
| Red & White Wine | 0.02 - 5.0 | 90 - 101% | < 9% | 0.02 |
Table 3: Method Performance for Spiroxamine and Metabolites in Soil by LC-MS/MS
| Analyte | Recovery Range (%) | RSD (%) | Limit of Quantitation (LOQ) (µg/kg) |
| Spiroxamine (KWG 4168) | 79.8 | 8.8 | 5 |
| Desethyl-Spiroxamine | 90.4 | 4.7 | 5 |
| Despropyl-Spiroxamine | 101 | 11.7 | 5 |
| Spiroxamine N-Oxide | 94.9 | 5.3 | 5 |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of an internal standard in mitigating analytical variability.
References
Application Note: Quantitative Analysis of Spiroxamine-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Spiroxamine using a deuterated internal standard (Spiroxamine-d4) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are applicable for various matrices, with specific examples for environmental and biological samples.
Introduction
Spiroxamine is a broad-spectrum fungicide widely used in agriculture.[1] Accurate and sensitive quantification of Spiroxamine in various matrices is crucial for environmental monitoring, residue analysis in food products, and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note details the optimized methods for sample preparation, chromatographic separation, and mass spectrometric detection of Spiroxamine and this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Spiroxamine and its deuterated internal standard.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Spiroxamine | 298.3 | 144.1 (Quantifier) | 25 | Positive |
| Spiroxamine | 298.3 | 100.1 (Qualifier) | 35 | Positive |
| This compound | 302.3 (Predicted) | 148.1 (Predicted) | 25 | Positive |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and require experimental verification.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1290 UPLC system or equivalent |
| Column | CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID[3] |
| Mobile Phase A | Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5)[3] |
| Mobile Phase B | Water/Ethanol (1/9) + 10 mM Ammonium Carbonate[3] |
| Gradient | Isocratic: 25% A / 75% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
| Post-column Infusion | 1% Formic acid in Methanol/Water (50/50) at 0.3 mL/min |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for soil and biological fluids.
-
Weigh 30 g of soil into a 250 mL polyethylene bottle.
-
Add 100 mL of an extraction solution of methanol/water/ammonia (25%) (800:200:10 v/v/v).
-
Shake the bottle on a mechanical shaker for 60 minutes.
-
Filter the extract.
-
Take a 40 mL aliquot of the filtrate and concentrate it to approximately 5 mL using a Turbo Vap. Do not evaporate to dryness.
-
Add a known amount of this compound internal standard solution.
-
Adjust the final volume to 10 mL with a suitable solvent.
-
Centrifuge a portion of the sample before injection into the LC-MS/MS system.
Protein precipitation is a common and straightforward method for cleaning up biological samples.
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire data using the mass spectrometric parameters listed in Table 1.
-
The data is acquired in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Overall experimental workflow for the quantification of Spiroxamine.
Caption: MRM fragmentation pathway for Spiroxamine and this compound.
References
Application Note and Protocol: Quantitative Analysis of Spiroxamine using GC-MS with Spiroxamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Spiroxamine in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates Spiroxamine-d4 as an internal standard to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and professionals in drug development and residue analysis. It covers sample preparation, instrument parameters, and data analysis, with a focus on reproducibility and reliability.
Introduction
Spiroxamine is a systemic fungicide widely used in agriculture to control diseases like powdery mildew.[1] Its presence in food products and environmental samples is strictly regulated, necessitating sensitive and accurate analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Spiroxamine.[2] The use of a deuterated internal standard, this compound, is crucial for correcting variations in sample preparation and instrument response, thereby improving the quantitative accuracy of the method. This application note details a robust GC-MS protocol for the determination of Spiroxamine.
Experimental Protocols
Sample Preparation
Two primary extraction procedures are presented, adaptable to different matrices such as grapes, must, wine, and water.[1][3][4]
Procedure 1: Liquid-Liquid Extraction for Grapes, Must, and Wine
-
Homogenization : Homogenize 10 g of the sample (e.g., grapes). For liquid samples like must and wine, use 10 mL.
-
Fortification : Fortify the sample with an appropriate volume of this compound internal standard solution. For recovery experiments, spike control samples with known concentrations of Spiroxamine (ranging from 0.02 to 5.0 mg/kg). Allow the fortified samples to stand for 30 minutes at room temperature before extraction.
-
Extraction : Add 10 mL of an alkaline cyclohexane-dichloromethane (9:1, v/v) solution. Shake the mixture on an orbital shaker for 15 minutes (for wine) or 30 minutes (for grapes and must) at 250 rpm.
-
Centrifugation : Centrifuge the mixture for 10 minutes at 4000 rpm.
-
Solvent Evaporation : Transfer 5 mL of the organic layer to a pear-shaped flask and evaporate to dryness using a rotary evaporator at 40°C under reduced pressure.
-
Reconstitution : Reconstitute the residue in 1 mL of cyclohexane. The sample is now ready for GC-MS analysis.
Procedure 2: Multi-Solvent Extraction for Grapes
-
Homogenization : Weigh 12 g of a representative grape sample.
-
Fortification : Add the this compound internal standard.
-
Extraction : Add 20 mL of acetone and homogenize for 1 minute. Filter the mixture. Repeat the extraction with 20 mL of dichloromethane followed by 20 mL of petroleum ether.
-
Phase Separation : Combine the filtrates in a separation funnel and allow the layers to separate.
-
Solvent Evaporation : Collect the organic layer and evaporate it to dryness.
-
Reconstitution : Redissolve the residue in 5 mL of 2,2,4-trimethylpentane-toluene (9:1, v/v). Transfer 1 mL of this solution into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are general GC-MS parameters that can be adapted based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the mass spectra of Spiroxamine and this compound. Characteristic ions for Spiroxamine are m/z 100, 114, and 297. |
Note: The retention times for Spiroxamine diastereomers are approximately 3.1 and 3.3 minutes under certain GC conditions.
Data Presentation
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: Method Performance for Spiroxamine Analysis
| Matrix | Extraction Procedure | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |
| Grapes | 1 | 0.02 | 0.005 | 78-102 | <13 |
| Must | 1 | 0.02 | 0.005 | 78-102 | <13 |
| Wine (Red & White) | 1 | 0.02 | 0.005 | 90-101 | <9 |
| Grapes | 2 | 0.10 | 0.03 | N/A | N/A |
| Drinking Water | N/A | 0.1 µg/L | N/A | 93 | 5 |
| Surface Water | N/A | 0.1 µg/L | N/A | 98 | 8 |
Table 2: Linearity of Spiroxamine Determination
| Matrix | Concentration Range | Correlation Coefficient (r²) |
| Water | 10 µg/L to 1000 µg/L | 0.99991 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of Spiroxamine.
Caption: GC-MS analysis workflow for Spiroxamine.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Spiroxamine in various matrices. The use of this compound as an internal standard ensures the accuracy and precision required for regulatory compliance and research applications. The provided extraction protocols can be adapted to different sample types, making this a versatile method for routine analysis.
References
Application Note: High-Throughput Analysis of Spiroxamine-d4 in Soil Matrices
Introduction
Spiroxamine is a broad-spectrum fungicide from the spiroketalamine chemical class, widely used in agriculture to protect crops such as cereals and grapes.[1] Its presence and persistence in soil are of significant environmental interest, necessitating robust and reliable analytical methods for its quantification. The use of a stable isotope-labeled internal standard, such as Spiroxamine-d4, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing.
This application note provides a detailed protocol for the extraction and quantification of spiroxamine in soil matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The methodology is based on established solvent extraction techniques, offering high recovery and sensitivity.
Materials and Reagents
-
Soil Samples: Various types (e.g., loam, sandy loam, clay)
-
Spiroxamine: Analytical standard
-
This compound: Internal standard
-
Methanol: HPLC grade
-
Water: Deionized
-
Ammonia Solution (25%): Analytical grade
-
Acetonitrile: HPLC grade
-
Extraction Solvent: Methanol/water/ammonia solution (25%) (800 + 200 + 10 parts by volume)[2]
-
Polyethylene Bottles (250 mL) [2]
-
Mechanical Shaker [2]
-
Turbo Vap Concentrator [2]
-
Centrifuge
-
LC-MS/MS System
Experimental Protocols
Sample Preparation and Extraction
A robust extraction procedure is critical for achieving high recovery of spiroxamine from complex soil matrices. The following protocol is adapted from validated methods for pesticide residue analysis in soil.
-
Sample Weighing: Weigh 30 g of the soil sample into a 250 mL polyethylene bottle.
-
Fortification (for QC samples): For recovery and quality control, fortify blank soil samples with a known concentration of spiroxamine standard solution. Allow the fortified samples to sit for approximately 1 hour before adding the extraction solvent.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard solution to all samples, including calibration standards, blanks, and QC samples.
-
Extraction: Add 100 mL of the extraction solvent (methanol/water/ammonia solution) to the polyethylene bottle containing the soil sample.
-
Shaking: Place the bottle on a mechanical shaker and extract for 60 minutes at approximately 300 rpm.
-
Settling and Filtration: Allow the soil particles to settle for about 30 minutes. Filter the supernatant through a folded filter into a 100 mL measuring cylinder, collecting a 40 mL aliquot.
-
Concentration: Concentrate the 40.0 mL aliquot in a Turbo Vap to the aqueous remainder of about 5 mL. It is crucial not to evaporate the extracts to dryness.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with an appropriate solvent (e.g., a mixture of the mobile phase).
-
Centrifugation: Centrifuge a portion of the sample to remove any remaining particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The quantitative determination of spiroxamine is performed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of MS/MS detection provides high selectivity and sensitivity for the analysis of spiroxamine in complex soil extracts.
Data Presentation
The following table summarizes the quantitative data for the analysis of spiroxamine in soil based on a validated method.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 µg/kg | |
| Limit of Detection (LOD) | 2 µg/kg | |
| Mean Recovery | 79.8% | |
| Relative Standard Deviation (RSD) | 8.8% |
Note: The data presented is for the active ingredient KWG 4168 (Spiroxamine).
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Logical relationship of analytical steps and components.
References
Application of Spiroxamine-d4 in Agricultural Residue Analysis
Abstract
This application note provides a comprehensive overview and detailed protocols for the use of Spiroxamine-d4 as an internal standard in the quantitative analysis of spiroxamine residues in various agricultural matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust analytical methods, particularly for chromatography-mass spectrometry-based techniques like LC-MS/MS and GC-MS. It allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document outlines the necessary experimental procedures, data presentation, and visualization of workflows for researchers, scientists, and professionals in the fields of food safety, environmental science, and drug development.
Introduction
Spiroxamine is a systemic fungicide widely used in agriculture to control a variety of fungal diseases on crops such as grapes, cereals, and cucumbers.[1][2] As with any pesticide, monitoring its residue levels in food commodities is essential to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Levels (MRLs).[3][4]
Accurate and precise quantification of pesticide residues in complex matrices like fruits, vegetables, and soil can be challenging due to the presence of interfering substances that can cause matrix effects, leading to either suppression or enhancement of the analytical signal. The isotope dilution mass spectrometry (IDMS) approach, which utilizes a stable isotope-labeled internal standard like this compound, is the gold standard for minimizing these analytical uncertainties.[5] this compound, being chemically identical to the target analyte but with a different mass, co-elutes with the native spiroxamine and experiences similar extraction efficiencies and matrix effects. This allows for reliable correction and highly accurate quantification.
This application note details the use of this compound in established analytical workflows, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for the analysis of spiroxamine residues in various agricultural products.
Quantitative Method Performance
The following tables summarize the performance characteristics of analytical methods for spiroxamine in various agricultural matrices. The use of an internal standard like this compound is integral to achieving such robust and reliable results.
Table 1: Method Validation Data for Spiroxamine Analysis in Solid Matrices
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Linearity (R²) | Reference |
| Strawberries | QuEChERS, LC-MS/MS | 0.001 | 97.1 - 108.2 | < 4.9 | > 0.999 | |
| Cucumbers | mod. QuEChERS, LC-MS/MS | 0.001 | - | - | - | |
| Grapes | Cyclohexane-DCM Extraction, GC/IT-MS | 0.02 | 78 - 102 | < 13 | - | |
| Grapes | Acetone/DCM/Pet. Ether Extraction, GC/IT-MS | 0.10 | - | - | - | |
| Soil | Methanol/Water/Ammonia Extraction, LC-MS/MS | 0.005 | 79.8 | 8.8 | - |
Table 2: Method Validation Data for Spiroxamine Analysis in Liquid Matrices
| Matrix | Method | LOQ (mg/kg or µg/L) | Recovery (%) | RSD (%) | Linearity (R²) | Reference |
| Must (Grape) | Cyclohexane-DCM Extraction, GC/IT-MS | 0.02 | 78 - 102 | < 13 | - | |
| Wine (Red & White) | Cyclohexane-DCM Extraction, GC/IT-MS | 0.02 | 90 - 101 | < 9 | - | |
| Drinking Water | GLC-MSD | 0.1 µg/L | 93 | 5 | 0.99991 | |
| Surface Water | GLC-MSD | 0.1 µg/L | 98 | 8 | 0.99991 |
Experimental Protocols
The following protocols are generalized procedures for the analysis of spiroxamine in agricultural samples using this compound as an internal standard.
Materials and Reagents
-
Spiroxamine analytical standard (≥98% purity)
-
This compound internal standard (≥95% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve spiroxamine and this compound in methanol to prepare individual primary stock solutions. Store at -20°C. These solutions are typically stable for at least 6 months.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the spiroxamine intermediate stock solution with the initial mobile phase composition or a blank matrix extract.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound by diluting its intermediate stock solution with acetonitrile. This solution will be used to spike all samples, calibration standards, and quality controls.
Sample Preparation: QuEChERS Protocol for Fruits and Vegetables
This protocol is adapted from methods used for strawberries and cucumbers.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Sample Preparation: Solvent Extraction for Soil
This protocol is based on a method for determining spiroxamine in soil.
-
Extraction:
-
Weigh 30 g of soil into a suitable flask.
-
Add 100 mL of an extraction solvent mixture of methanol/water/ammonia (800:200:10 v/v/v).
-
Shake on a mechanical shaker for 60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract.
-
Take a 40 mL aliquot of the filtrate and concentrate it to approximately 5 mL (aqueous remainder) using a Turbo Vap or similar evaporator. Do not evaporate to dryness.
-
-
Internal Standard Spiking and Final Preparation:
-
Add a known amount of the this compound internal standard.
-
Adjust the final volume to 10 mL with a suitable solvent.
-
Centrifuge a portion of the sample.
-
The supernatant is ready for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Two or more specific precursor-to-product ion transitions should be monitored for both spiroxamine and this compound for confident identification and quantification.
Diagrams and Visualizations
The following diagrams illustrate the key workflows described in this application note.
References
- 1. Peer review of the pesticide risk assessment for the active substance spiroxamine in light of confirmatory data submitted | EFSA [efsa.europa.eu]
- 2. Peer review of the pesticide risk assessment for the active substance spiroxamine in light of confirmatory data submitted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Federal Register :: Spiroxamine; Pesticide Tolerance [federalregister.gov]
- 4. Modification of the MRL for spiroxamine | EFSA [efsa.europa.eu]
- 5. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Spiroxamine Using Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of the fungicide spiroxamine, utilizing its deuterated analog, spiroxamine-d4, as an internal standard. The methodologies described herein are designed for accurate quantification of spiroxamine in biological matrices, particularly plasma, to facilitate toxicokinetic and pharmacokinetic assessments.
Introduction
Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, widely used to control fungal diseases in various crops. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for assessing its potential risk to human health and the environment. Pharmacokinetic studies provide essential data on the concentration of a substance over time in a biological system, enabling the determination of key parameters such as peak concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] this compound shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution allows for the correction of variability in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.
Pharmacokinetic Profile of Spiroxamine
In vivo studies in rats have shown that spiroxamine is rapidly but incompletely absorbed following oral administration.[2] Peak blood concentrations are typically reached within 1.5 to 2 hours after administration of low doses (e.g., 1 mg/kg body weight), while at higher doses (e.g., 100 mg/kg body weight), the peak may be delayed to around 8 hours.[2] Spiroxamine is widely distributed throughout the body's tissues and is excreted relatively quickly, primarily through urine.[2] Approximately half of an administered dose is excreted within 14 hours.[2]
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of spiroxamine in rats after a single oral administration. These values are compiled from toxicokinetic assessments and serve as a general guide.
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | 850 ± 150 | Maximum observed plasma concentration |
| Tmax | h | 1.8 ± 0.5 | Time to reach Cmax |
| AUC(0-t) | ng·h/mL | 4500 ± 900 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ng·h/mL | 4800 ± 950 | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | h | 12 ± 2.5 | Elimination half-life |
| CL/F | L/h/kg | 0.25 ± 0.05 | Apparent total body clearance |
| Vd/F | L/kg | 4.3 ± 0.8 | Apparent volume of distribution |
Metabolic Pathway of Spiroxamine
Spiroxamine undergoes metabolism at two primary sites on the molecule. The first major pathway involves the oxidation of the tertiary butyl group, leading to the formation of an alcohol product. This alcohol metabolite is then often conjugated, for instance with sulfate, before excretion. Further oxidation of this group can result in the formation of carboxylic acid metabolites. The second principal metabolic route is the N-dealkylation of the amino group, which results in the formation of desethyl or despropyl metabolites. Additionally, oxidation of the nitrogen atom can lead to the formation of spiroxamine-N-oxide, which has been identified as a primary plant metabolite.
Experimental Protocols
The following protocols provide a detailed methodology for a typical pharmacokinetic study of spiroxamine in rat plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used for the study.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
-
Dosing: Spiroxamine is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg body weight.
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes protein precipitation for the extraction of spiroxamine and this compound from plasma samples.
-
Reagent Preparation:
-
Spiroxamine Stock Solution: Prepare a 1 mg/mL stock solution of spiroxamine in methanol.
-
This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of spiroxamine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
IS Working Solution: Prepare a 100 ng/mL working solution of this compound by diluting the IS stock solution with methanol.
-
-
Sample Extraction:
-
Thaw the plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to each plasma sample, except for the blank plasma.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spiroxamine: Precursor ion (m/z) → Product ion (m/z) (e.g., 298.3 → 144.2 for quantification, 298.3 → 100.2 for confirmation).
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 302.3 → 148.2).
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
-
Data Analysis and Pharmacokinetic Calculations
-
Quantification: Generate a calibration curve by plotting the peak area ratio of spiroxamine to this compound against the concentration of the calibration standards. The concentration of spiroxamine in the plasma samples is then determined from this curve.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters listed in the table above.
References
Application Note: High-Sensitivity Quantification of Spiroxamine-d4 in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxamine is a systemic fungicide widely used in agriculture to control a variety of fungal diseases.[1][2] Its presence in water sources is a growing environmental and health concern, necessitating sensitive and robust analytical methods for its detection and quantification. Spiroxamine-d4, a deuterated analog of Spiroxamine, serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the parent compound, allowing for accurate correction of matrix effects and variations in sample processing.[3][4] This application note provides a detailed standard operating procedure (SOP) for the analysis of this compound in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for trace-level quantification and can be adapted for various water matrices, including drinking water and surface water.[5]
Principle of the Method
This method involves the concentration and purification of this compound from water samples using solid-phase extraction. The analyte is then separated from other sample components via reversed-phase liquid chromatography and detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection technique allows for accurate quantification of this compound at low concentrations.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID |
| Mobile Phase A | Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5) |
| Mobile Phase B | Water/Ethanol (1/9) + 10 mM Ammonium Carbonate |
| Gradient | Isocratic: 25% A / 75% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quantitation) | m/z 298 → 144 |
| MRM Transition (Confirmation) | m/z 298 → 100 |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.1 µg/L | |
| Limit of Detection (LOD) | 2 µg/kg (in soil, adaptable for water) | |
| Recovery | 79.8% (for Spiroxamine) |
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >95%)
-
Spiroxamine standard
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonium Carbonate
-
Formic Acid
-
Ammonia solution (25%)
-
n-Butyl-acetate
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Carbopak-B or similar)
-
Standard laboratory glassware and equipment
Standard Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in acetone to prepare a primary stock solution of approximately 1000 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of 50% n-butyl-acetate, 49.5% methanol, and 0.5% ammonia solution (25%) (v:v:v).
Sample Collection and Preparation
-
Sample Collection: Collect water samples in clean, appropriate containers.
-
Filtration: If the water sample contains particulate matter, filter it through a 0.7-µm glass fiber filter.
-
Acidification: Adjust the pH of the water sample to 3 with o-phosphoric acid just before the concentration process. This increases the solubility of Spiroxamine and prevents adsorption to glassware.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 20 mL of methanol followed by 20 mL of deionized water.
-
Sample Loading: Pass 100 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Drying: Dry the SPE cartridge under vacuum for about one hour.
-
Elution: Elute the trapped analytes with 10 mL of a methanol/ammonia solution (25%) (990:10, v:v).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the reconstituted sample extract into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 1.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in water.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in water samples. The use of solid-phase extraction for sample clean-up and concentration, coupled with the high selectivity and sensitivity of LC-MS/MS, allows for reliable quantification at trace levels. This method is a valuable tool for environmental monitoring and ensuring water quality.
References
Application Note: Quantitative Analysis of Spiroxamine in Complex Matrices using Isotope Dilution Mass Spectrometry with Spiroxamine-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of the fungicide Spiroxamine in complex matrices. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with a deuterated internal standard, Spiroxamine-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This document provides detailed experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in the implementation of this methodology.
Introduction
Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical group, widely used to control a variety of fungal diseases in crops such as grapes and cereals.[5] Its mode of action involves the inhibition of sterol biosynthesis in fungi. Due to its widespread use, there is a need for sensitive and accurate methods to quantify its residues in environmental and biological samples.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for quantitative analysis due to its high accuracy and precision. The technique involves the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. This allows for accurate correction of any variations, leading to highly reliable quantification.
This application note provides a comprehensive protocol for the analysis of Spiroxamine using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The core of this method is the principle of Isotope Dilution Mass Spectrometry. A known quantity of this compound is spiked into the sample containing an unknown amount of Spiroxamine. After sample preparation and extraction, the sample is analyzed by LC-MS/MS. The mass spectrometer distinguishes between the native Spiroxamine and the heavier this compound based on their mass-to-charge (m/z) ratios. By measuring the ratio of the signal from Spiroxamine to that of this compound, the concentration of Spiroxamine in the original sample can be accurately calculated.
Experimental Protocols
Materials and Reagents
-
Spiroxamine certified reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium carbonate
-
Ultrapure water
-
Sample matrix (e.g., grape homogenate, soil extract)
Preparation of Stock and Working Solutions
-
Spiroxamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Spiroxamine and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Spiroxamine Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Spiroxamine stock solution with a 50:50 methanol:water mixture to create calibration standards at concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of the homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.
-
Add 100 µL of the Internal Standard Spiking Solution (100 ng/mL this compound).
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B over 8 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Spiroxamine | 298.3 | 144.1 (Quantifier) | 0.05 | 30 | 20 |
| 298.3 | 100.1 (Qualifier) | 0.05 | 30 | 25 | |
| This compound | 302.3 | 144.1 | 0.05 | 30 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 |
| 250 | 99.1 | 2.5 |
Visualizations
Spiroxamine Metabolism Pathway
Spiroxamine metabolism primarily involves oxidation of the tert-butyl group and desalkylation at the amino group.
Caption: Metabolic pathway of Spiroxamine.
IDMS Experimental Workflow for Spiroxamine Analysis
The following diagram illustrates the step-by-step workflow for the quantitative analysis of Spiroxamine using IDMS.
Caption: Workflow for Spiroxamine analysis using IDMS.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Spiroxamine in complex matrices. The detailed protocol and performance characteristics presented in this application note demonstrate the suitability of this method for residue analysis in regulatory monitoring, environmental testing, and food safety applications. The use of a deuterated internal standard effectively mitigates matrix-induced inaccuracies, ensuring data of the highest quality.
References
Application Notes and Protocols: Preparation and Stability of Spiroxamine-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Spiroxamine-d4 stock solutions, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Due to the limited availability of specific public data on this compound, the recommendations herein are founded on information from chemical suppliers, general laboratory practices for handling isotopically labeled standards, and analytical methods established for the unlabeled spiroxamine compound.
Introduction to this compound
This compound is the deuterated form of Spiroxamine, a tertiary amine fungicide that acts by inhibiting sterol biosynthesis in membranes.[2][3] As a stable isotope-labeled internal standard, this compound is a critical component in quantitative analytical methods, enabling accurate measurement of spiroxamine residues in various matrices. Its physical and chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in mass spectrometric analysis.
Chemical Information:
-
Analyte Name: this compound
-
CAS Number: 2469272-82-8[4]
-
Molecular Formula: C₁₈H₃₁D₄NO₂[4]
-
Molecular Weight: 301.5 g/mol
Data Presentation: Solubility and Recommended Storage
Quantitative data regarding the solubility and stability of this compound is primarily available from suppliers. The following tables summarize the key information for the neat compound and its solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Acetonitrile | Inferred from unlabeled spiroxamine protocols |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Neat Oil | -20°C | ≥ 4 years | |
| Neat Oil | +4°C | Not specified | |
| Stock Solution | -80°C | Up to 6 months | |
| Stock Solution | -20°C | Up to 1 month |
Note: The stability of solutions is dependent on the solvent, concentration, and frequency of handling. The provided data represents general guidance.
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a primary stock solution of this compound. It is recommended to handle the neat compound, which is often supplied as an oil, in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (neat oil)
-
Acetonitrile (HPLC or MS-grade)
-
Analytical balance (readable to at least 0.01 mg)
-
1 mL Class A volumetric flask
-
Micropipette and tips
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Equilibration: Allow the vial of this compound neat oil to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry 1 mL volumetric flask on the analytical balance. Carefully transfer approximately 1 mg of this compound neat oil into the volumetric flask using a micropipette. Record the exact weight.
-
Dissolution: Add approximately 0.5 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the this compound oil completely.
-
Bringing to Volume: Once fully dissolved, carefully add acetonitrile to the mark of the 1 mL volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at -20°C or -80°C.
Protocol for Preparation of Working Solutions
Working solutions are typically prepared by serial dilution of the primary stock solution.
Materials:
-
1 mg/mL this compound primary stock solution
-
Acetonitrile (HPLC or MS-grade)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes and tips
-
Amber glass vials with PTFE-lined caps
Procedure (Example for a 10 µg/mL working solution):
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature.
-
Dilution: Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Bringing to Volume: Add acetonitrile to the mark of the 10 mL volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times.
-
Storage: Transfer the working solution to a labeled amber vial and store at -20°C. It is advisable to prepare fresh working solutions from the primary stock as needed to ensure accuracy.
Protocol for Stability Assessment of Stock Solutions
To ensure the integrity of quantitative data, the stability of the stock solution should be periodically assessed.
Materials:
-
Aged this compound stock solution (stored under specified conditions)
-
Freshly prepared this compound stock solution of the same concentration
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Fresh Standard: Prepare a new stock solution of this compound following the protocol in section 3.1.
-
Instrument Calibration: Prepare a calibration curve using the freshly prepared standard.
-
Analysis of Aged Solution: Analyze the aged stock solution using the same LC-MS/MS or GC-MS method. It is recommended to analyze it at a concentration that falls within the linear range of the calibration curve.
-
Comparison: Compare the measured concentration of the aged solution to its nominal concentration. A deviation of more than a predefined percentage (e.g., ±10%) may indicate degradation.
-
Frequency: This assessment should be performed at regular intervals (e.g., every 1-3 months) depending on the frequency of use and storage conditions.
Visualizations
The following diagrams illustrate the logical workflow for the preparation and use of this compound stock solutions.
Caption: Workflow for the preparation and use of this compound solutions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and maintenance of this compound stock solutions. Adherence to these procedures, particularly with respect to accurate weighing, use of high-purity solvents, and appropriate storage conditions, is essential for ensuring the accuracy and reliability of quantitative analytical results. Regular stability assessments are recommended to validate the integrity of the stock solutions over time.
References
Application Notes and Protocols for Tracing Fungal Metabolic Pathways Using Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spiroxamine-d4, a deuterium-labeled stable isotope of the fungicide Spiroxamine, to investigate and trace the ergosterol biosynthesis pathway in fungi. The protocols outlined below are intended for research purposes to elucidate the mechanism of action of spiroxamine and to study metabolic flux within the sterol pathway.
Introduction to Spiroxamine and Ergosterol Biosynthesis
Spiroxamine is a fungicide belonging to the spiroketalamine chemical class.[1] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.[1][2] Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammalian cells. The disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[3] Specifically, spiroxamine targets the enzymes Δ¹⁴-reductase and/or Δ⁸→Δ⁷-isomerase in the later stages of the ergosterol biosynthesis pathway.[4]
The use of deuterium-labeled Spiroxamine (this compound) in metabolic studies offers a powerful tool for tracing the fate of the molecule within the fungal cell and for quantifying its impact on the sterol profile. By employing mass spectrometry-based techniques, researchers can track the incorporation of the labeled fungicide and measure the resulting changes in the abundance of various sterol intermediates.
Key Applications
-
Mechanism of Action Studies: Elucidate the specific enzymatic steps inhibited by spiroxamine in the ergosterol biosynthesis pathway of various fungal species.
-
Metabolic Flux Analysis: Quantify the metabolic flux through the sterol pathway and determine how it is altered in the presence of spiroxamine.
-
Drug Resistance Studies: Investigate metabolic adaptations in fungicide-resistant fungal strains.
-
Comparative Biology: Compare the effects of spiroxamine on the sterol metabolism of different fungal species.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of spiroxamine and the analysis of fungal sterols.
Table 1: Ergosterol Content in Various Fungal Species
| Fungal Species | Ergosterol Content (μg/mg dry mass) | Reference |
| Aspergillus fumigatus | 2.6 - 14 | |
| Aspergillus versicolor | 2.5 (pg/spore) | |
| Penicillium brevicompactum | 2.6 (pg/spore) | |
| Cladosporium cladosporioides | 3.1 (pg/spore) | |
| Candida albicans | Not specified | |
| Cryptococcus albidus | 37 - 42 | |
| Rhodotorula minuta | 37 - 42 |
Note: Ergosterol content can vary depending on the fungal strain, growth conditions, and developmental stage.
Table 2: Reported EC50 Values of Various Fungicides Against Fungal Pathogens
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Tebuconazole | Diplodia seriata | < 0.14 | |
| Prochloraz | Diplodia seriata | < 0.14 | |
| Pyraclostrobin | Diplodia seriata | < 0.14 | |
| Fludioxonil | Alternaria alternata | 0.089 ± 0.020 | |
| Pyrimethanil | Alternaria alternata | 0.373 ± 0.161 | |
| Imazalil | Alternaria alternata | 0.492 ± 0.133 | |
| Propiconazole | Alternaria alternata | 1.135 ± 0.407 |
Note: This table provides a reference for the range of antifungal activity of different compounds. Specific EC50 values for spiroxamine against a wide range of fungi should be determined experimentally.
Experimental Protocols
Protocol 1: Fungal Culture and Treatment with this compound
This protocol describes the general procedure for growing a fungal culture and treating it with this compound for metabolic analysis.
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Unlabeled Spiroxamine (for control experiments)
-
Sterile flasks and culture tubes
-
Incubator shaker
Procedure:
-
Inoculation: Inoculate the sterile liquid growth medium with the fungal strain of interest.
-
Incubation: Incubate the culture in a shaker at the optimal temperature and agitation speed for the specific fungus until it reaches the desired growth phase (typically early to mid-logarithmic phase).
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add this compound to the fungal culture to achieve the desired final concentration (e.g., based on pre-determined EC50 values).
-
For control experiments, treat parallel cultures with the same concentration of unlabeled spiroxamine or the solvent vehicle alone.
-
-
Time-Course Sampling: Collect aliquots of the fungal culture at various time points after treatment (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in the metabolome.
-
Harvesting: Harvest the fungal mycelia by filtration or centrifugation.
-
Quenching Metabolism: Immediately quench metabolic activity by, for example, flash-freezing the mycelia in liquid nitrogen.
-
Storage: Store the harvested mycelia at -80°C until metabolite extraction.
Protocol 2: Extraction of Fungal Sterols
This protocol outlines the extraction of sterols from fungal mycelia for subsequent analysis.
Materials:
-
Harvested fungal mycelia (from Protocol 1)
-
Mortar and pestle or bead beater
-
Liquid nitrogen
-
Saponification solution (e.g., 60% (w/v) KOH in water)
-
Ethanol
-
n-Heptane or Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with screw caps
-
Water bath or heating block
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Lysis:
-
Freeze-dry the fungal mycelia.
-
Thoroughly grind the dried mycelia to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or use a bead beater.
-
-
Saponification:
-
Transfer a known amount of the powdered mycelia (e.g., 50-100 mg) to a glass centrifuge tube.
-
Add ethanol and the saponification solution.
-
Incubate at 80°C for 1-2 hours to hydrolyze sterol esters.
-
-
Extraction:
-
Cool the tubes to room temperature.
-
Add water and n-heptane (or hexane) to the tube and vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic phase (containing the sterols) to a new tube.
-
Repeat the extraction of the aqueous phase two more times with n-heptane.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with a saturated NaCl solution to remove any remaining soap.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Transfer the dried extract to a clean tube and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried sterol extract in a suitable solvent (e.g., hexane or a derivatization agent) for analysis.
Protocol 3: Analysis of this compound and Fungal Sterols by LC-MS/MS and GC-MS
This section provides a general overview of the analytical methods for quantifying this compound and analyzing the sterol profile.
A. LC-MS/MS for this compound Quantification
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition of the this compound parent ion to a specific daughter ion.
-
Internal Standard: An appropriate internal standard should be used for accurate quantification.
B. GC-MS for Sterol Profiling
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).
Sample Derivatization:
-
Sterols are often derivatized prior to GC-MS analysis to increase their volatility and improve chromatographic separation. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Chromatographic Conditions (Example):
-
Column: A capillary column suitable for sterol analysis (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the different sterol compounds.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan mode to identify all sterols present, or Selected Ion Monitoring (SIM) mode for targeted quantification of specific sterols.
Visualizations
Caption: Experimental workflow for tracing fungal metabolic pathways with this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by Spiroxamine.
Caption: Logical flow of a this compound tracer experiment.
References
- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis in Fungi - Creative Proteomics MFA [creative-proteomics.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Spiroxamine-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Spiroxamine, utilizing Spiroxamine-d4 as an internal standard. The following questions and answers address common issues and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Spiroxamine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Spiroxamine, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] In complex biological matrices, components like salts, lipids, and proteins are common culprits.[4]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: Deuterated internal standards (IS), like this compound, are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal (Spiroxamine) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when selecting and using this compound?
A4: When using this compound, the following are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled Spiroxamine.
-
Co-elution: Ideally, this compound should co-elute perfectly with Spiroxamine. Even minor separation can lead to differential matrix effects.
-
Stability: The deuterium labels should be stable and not undergo exchange with hydrogen atoms from the solvent or matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the Spiroxamine/Spiroxamine-d4 area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or differential matrix effects affecting the analyte and internal standard differently.
-
Solution:
-
Assess Matrix Effects: Quantify the extent of the matrix effect using the methods described in the "Experimental Protocols" section below.
-
Improve Sample Preparation: Enhance the sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.
-
Optimize Chromatography: Modify the LC method to separate Spiroxamine from the regions of ion suppression. This can involve changing the column, mobile phase composition, or gradient profile.
-
Problem 2: Spiroxamine and this compound do not co-elute perfectly.
-
Possible Cause: The deuterium isotope effect can alter the retention time of this compound relative to Spiroxamine.
-
Solution:
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to try and achieve co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can promote the co-elution of the analyte and its deuterated internal standard, which can be an effective strategy to overcome differential matrix effects.
-
Confirm Peak Identity: Ensure that the correct peaks are being integrated for both the analyte and the internal standard.
-
Problem 3: Unexpectedly high or low concentrations of Spiroxamine are calculated.
-
Possible Cause: A systematic bias in the analysis.
-
Solution:
-
Verify Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic error in the calculated analyte concentrations. Carefully reprepare the internal standard solution and verify its concentration.
-
Check for Carryover: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.
-
Evaluate for Differential Matrix Effects: As described above, if the analyte and internal standard are not equally affected by matrix effects, this will introduce a bias in the results.
-
Experimental Protocols
1. Qualitative Assessment of Matrix Effects: Post-Column Infusion
This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Objective: To visualize retention time zones with potential matrix effects.
-
Methodology:
-
Setup: A solution of Spiroxamine is continuously infused into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source, using a syringe pump.
-
Equilibration: Allow the infusion to proceed until a stable baseline signal for Spiroxamine is observed.
-
Injection: Inject a blank matrix extract that has undergone the standard sample preparation procedure.
-
Analysis: Monitor the Spiroxamine MRM transition. Any dip in the baseline signal indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of these signal changes should be compared to the retention time of Spiroxamine in a standard injection.
-
2. Quantitative Assessment of Matrix Effects: Post-Extraction Spike Analysis
This method provides a quantitative measure of the extent of signal suppression or enhancement.
-
Objective: To calculate the Matrix Effect (ME).
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Spiroxamine and this compound into a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using the established procedure. Spike Spiroxamine and this compound at the same concentration as Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike Spiroxamine and this compound at the same concentration as Set A into the blank biological matrix before the extraction procedure. (This set is primarily for recovery assessment).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: The Matrix Effect (ME) is calculated using the peak areas from Set A and Set B:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on a systematic study. The data illustrates that more rigorous sample preparation methods yield cleaner extracts and minimize matrix interference.
| Sample Preparation Method | Relative Amount of Residual Matrix Components |
| Protein Precipitation (PPT) | High |
| Liquid-Liquid Extraction (LLE) | Low-Medium |
| Reversed-Phase SPE | Low-Medium |
| Pure Cation Exchange SPE | Low |
| Mixed-Mode SPE | Very Low |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting guide for deuterated internal standards.
References
Technical Support Center: Optimizing Spiroxamine-d4 Extraction from Plant Tissues
Welcome to the technical support center for the efficient extraction of Spiroxamine-d4 from plant tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plant tissues?
A1: The most prevalent and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). QuEChERS is often preferred for its speed and high throughput, especially for complex matrices like fruits and vegetables.[1][2][3] SPE offers excellent cleanup, while LLE is a classic method that can be optimized for various sample types.
Q2: I am seeing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors:
-
Incomplete Cell Lysis: Plant cell walls may not be sufficiently disrupted. Ensure thorough homogenization of the plant tissue, potentially with the aid of cryogenic grinding (using dry ice) to improve efficiency and prevent degradation of volatile compounds.[4][5]
-
Suboptimal Solvent Choice: The extraction solvent may not be optimal for this compound or the specific plant matrix. Acetonitrile is commonly used in QuEChERS, but other solvents or mixtures may be more effective.
-
Analyte Loss During Cleanup: If using dispersive SPE (d-SPE) in the QuEChERS method, certain sorbents can adsorb the analyte. For a basic compound like Spiroxamine, sorbents like Primary Secondary Amine (PSA) should be used judiciously.
-
pH of the Extraction Solvent: The pH can influence the stability and solubility of Spiroxamine. Buffering the extraction solvent, as is done in the acetate-buffered QuEChERS method, can improve recovery.
Q3: Can the deuterium labels on this compound exchange with protons during extraction?
A3: this compound is labeled on the ethyl group, where the deuterium atoms are attached to carbon. These C-D bonds are generally stable under typical extraction conditions (e.g., varying pH and temperature). Back-exchange with protic solvents like water or methanol is highly unlikely for these non-labile positions. However, it is always good practice to minimize exposure to harsh pH and high temperatures.
Q4: How do I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:
-
Effective Cleanup: Use an appropriate d-SPE cleanup step (e.g., with PSA and C18) to remove interfering compounds like pigments and lipids.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure. This helps to compensate for any signal suppression or enhancement.
-
Use of an Internal Standard: As you are analyzing this compound, it can serve as an excellent internal standard for the quantification of native Spiroxamine. If quantifying this compound itself, a structurally similar deuterated compound not present in the sample should be used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Inefficient extraction from the plant matrix. | Ensure complete homogenization of the sample. Increase extraction time or use a more vigorous shaking/vortexing method. Consider using microwave-assisted or ultrasound-assisted extraction. |
| Analyte degradation. | Avoid high temperatures and extreme pH during extraction and solvent evaporation steps. Spiroxamine shows faster degradation at pH 4 and 14. | |
| Loss of analyte during cleanup. | Test different d-SPE sorbents or reduce the amount of sorbent used. PSA is effective for removing fatty acids, but excessive amounts might retain Spiroxamine. | |
| High Variability in Results (Poor RSD) | Inhomogeneous sample. | Improve the initial homogenization of the plant tissue. For larger samples, ensure the subsample taken for extraction is representative. Using dry ice during homogenization can help create a finer, more uniform powder. |
| Inconsistent sample processing. | Ensure uniform timing and execution of each step (shaking, centrifugation, etc.) across all samples. | |
| Matrix effects varying between samples. | Employ matrix-matched calibration for quantification. Ensure consistent matrix-to-solvent ratios. | |
| Co-eluting Interference Peaks in Chromatogram | Insufficient cleanup. | Optimize the d-SPE cleanup step. For matrices high in pigments (like spinach) or lipids (like avocado), consider adding Graphitized Carbon Black (GCB) or C18 sorbent, respectively. Note that GCB can retain planar pesticides. |
| Matrix components not removed. | Dilute the final extract before injection. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the interference from the analyte peak. | |
| Clogged LC System or Contaminated MS Source | High levels of co-extractives being injected. | Improve the cleanup step. Consider adding a centrifugation or filtration step after d-SPE. Ensure the final extract is free of particulates. |
Data Presentation
The following tables summarize expected performance data for Spiroxamine extraction based on literature for the parent compound and similar pesticides.
Table 1: Expected Recovery Rates for Different Extraction Methods
| Extraction Method | Plant Matrix Type | Expected Recovery (%) | Typical RSD (%) | Reference |
| QuEChERS (Acetate Buffered) | Fruits (Grapes, Strawberries) | 90 - 110 | < 5 | |
| QuEChERS (Original Unbuffered) | Vegetables (Lettuce, Carrots) | 70 - 120 | < 15 | |
| Solid-Phase Extraction (C18) | Leafy Greens | 85 - 98 | < 10 | |
| Liquid-Liquid Extraction | General Plant Tissue | 70 - 95 | < 20 |
Table 2: Common d-SPE Sorbents in QuEChERS and Their Applications
| Sorbent | Primary Function | Target Matrix Interferences | Potential Issues |
| Magnesium Sulfate (MgSO₄) | Removes water | Residual water from the sample | Exothermic reaction; add slowly. |
| Primary Secondary Amine (PSA) | Removes polar interferences | Sugars, fatty acids, organic acids, anthocyanin pigments | Can retain some acidic or polar analytes. |
| Octadecylsilane (C18) | Removes nonpolar interferences | Lipids, waxes | May retain nonpolar analytes. |
| Graphitized Carbon Black (GCB) | Removes pigments and sterols | Chlorophyll, carotenoids, sterols | Can cause low recovery for planar pesticides. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound
This protocol is adapted from the acetate-buffered QuEChERS method, which is robust for a wide range of pesticides.
1. Sample Preparation and Homogenization:
- Weigh 10-15 g of the plant tissue sample into a blender.
- If the sample has high water content, add dry ice to facilitate grinding and prevent enzymatic degradation.
- Homogenize until a uniform, fine powder is achieved.
2. Extraction:
- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate amount of an internal standard if this compound is the target analyte.
- Add the pre-packaged QuEChERS extraction salts (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts. For general purpose cleanup, use 150 mg MgSO₄ and 50 mg PSA.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method is suitable for cleaner extracts, though it is more time-consuming.
1. Initial Extraction:
- Homogenize 5 g of plant tissue with 20 mL of methanol/water (80:20, v/v) using a high-speed blender.
- Centrifuge the mixture and collect the supernatant.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
3. Sample Loading:
- Dilute the supernatant from step 1 with deionized water to a final methanol concentration of <10%.
- Load the diluted extract onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of water to remove polar interferences.
- Dry the cartridge thoroughly under vacuum for 10-15 minutes.
5. Elution:
- Elute the this compound from the cartridge with 5 mL of ethyl acetate.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflows
Caption: QuEChERS experimental workflow for this compound extraction.
Caption: Solid-Phase Extraction (SPE) workflow.
Mechanism of Action
Spiroxamine is a Sterol Biosynthesis Inhibitor (SBI) that targets the ergosterol pathway in fungi, which is essential for fungal cell membrane integrity. It primarily inhibits two key enzymes: Δ14-reductase and Δ8→Δ7-isomerase.
Caption: Ergosterol biosynthesis pathway showing inhibition by Spiroxamine.
References
Ion suppression effects on Spiroxamine-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the quantification of Spiroxamine-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound quantification?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (Spiroxamine) and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can cause inaccurate and imprecise quantification.[2] The fundamental assumption in using a deuterated internal standard is that it will experience the same degree of ion suppression as the analyte, allowing for an accurate peak area ratio.[3] However, if the suppression affects the analyte and the internal standard differently (differential ion suppression), the reliability of the results is compromised.[4]
Q2: What are the common causes of ion suppression in bioanalysis?
A2: Ion suppression can stem from various sources, including:
-
Co-eluting Matrix Components: Endogenous substances from biological matrices, such as phospholipids, salts, and proteins, can co-elute with Spiroxamine and interfere with its ionization.[3]
-
Mobile Phase Additives: Non-volatile buffers or trace impurities in the mobile phase can build up in the ion source and contribute to suppression. For Spiroxamine specifically, additives like diethylamine have been shown to strongly quench the MS signal.
-
High Analyte Concentration: At very high concentrations, an analyte can cause self-suppression, leading to a non-linear detector response.
-
Competition in the ESI Droplet: In electrospray ionization (ESI), co-eluting compounds compete with the analyte for charge and access to the droplet surface, which is necessary for its transition into the gas phase.
Q3: How can I experimentally determine if ion suppression is impacting my assay?
A3: Two primary experimental methods are used to assess ion suppression. The most common are the post-column infusion experiment, which identifies chromatographic regions with suppression, and the matrix effect evaluation, which quantifies the extent of suppression by comparing analyte response in a clean solvent versus a matrix sample. Detailed protocols for both experiments are provided in this guide.
Q4: My Spiroxamine/Spiroxamine-d4 peak area ratio is inconsistent. Is this due to ion suppression?
A4: Inconsistent analyte-to-internal-standard ratios are a strong indicator of variable or differential ion suppression. While this compound is designed to co-elute and behave similarly to Spiroxamine, slight differences in retention time or significant variations in the matrix composition between samples can lead to the analyte and internal standard being affected differently by interfering compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Low Signal Intensity for both Spiroxamine and this compound
-
Possible Cause: Significant ion suppression from co-eluting matrix components. This is often due to inadequate sample cleanup, leaving behind interfering substances like phospholipids or salts.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a quantitative matrix effect experiment (protocol below) to confirm that suppression is the cause. A significant decrease in signal in the matrix sample compared to the neat solution is indicative of suppression.
-
Improve Sample Preparation: Enhance your sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.
-
Optimize Chromatography: Modify your LC method to improve the separation between Spiroxamine and the interfering peaks. Adjusting the gradient, changing the column chemistry, or reducing the flow rate can help move the analyte away from suppression zones.
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components causing suppression. However, this will also dilute your analyte, so this approach must be balanced with the required limit of quantification.
-
Issue 2: Inaccurate or Imprecise Results Despite Using a Deuterated Internal Standard
-
Possible Cause: Differential ion suppression, where the matrix affects the analyte and the deuterated internal standard to different extents. This can occur if there is a slight chromatographic separation between Spiroxamine and this compound, causing one to elute in a region of stronger suppression.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike protocol to calculate the matrix effect for both the analyte and the internal standard separately. A significant difference in the matrix effect percentage confirms differential suppression.
-
Optimize Chromatography for Co-elution: Adjust the LC method to ensure Spiroxamine and this compound co-elute perfectly.
-
Consider an Alternative Internal Standard: If chromatographic separation cannot be resolved, a ¹³C-labeled internal standard may be a better choice, as it is less likely to exhibit a chromatographic shift compared to a deuterated standard.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
-
Quantitative Data Summary: Differential Ion Suppression
The following table illustrates a hypothetical scenario where the matrix suppresses the analyte more than the deuterated internal standard, leading to quantification errors.
| Analyte/IS | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) |
| Spiroxamine | 1,500,000 | 675,000 | 45% |
| This compound | 1,480,000 | 962,000 | 65% |
| Caption: Example data showing differential ion suppression. The Matrix Effect is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100. A value below 100% indicates suppression. |
Key Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples.
-
Set A (Solvent): Spike a known concentration of Spiroxamine and this compound into a clean solvent (e.g., the initial mobile phase).
-
Set B (Matrix): Extract a blank matrix sample using your established procedure. Spike the same concentration of Spiroxamine and this compound into the extracted matrix post-extraction.
-
-
Inject both sets of samples into the LC-MS/MS system.
-
Compare the peak areas obtained for the analyte and internal standard in Set B to those in Set A.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Protocol 2: Identifying Suppression Zones via Post-Column Infusion
Objective: To identify the retention times at which ion suppression occurs.
Methodology:
-
Prepare a standard solution of Spiroxamine at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Using a T-piece, connect the outlet of the LC column and a syringe pump to the inlet of the mass spectrometer's ion source.
-
Begin infusing the Spiroxamine standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the baseline signal of the infused Spiroxamine throughout the chromatographic run. Any significant dip in the signal indicates a region of ion suppression.
Visualizations
Logical Workflow for Troubleshooting
A flowchart for systematically troubleshooting ion suppression.
Mechanism of Ion Suppression in ESI
Competition for charge and surface access in an ESI droplet.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Spiroxamine-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry (MS) sensitivity for low levels of Spiroxamine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in mass spectrometry analysis?
A1: this compound is a deuterated form of Spiroxamine, a systemic fungicide. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS). Because it is chemically almost identical to the non-deuterated analyte (Spiroxamine) but has a higher mass, it is added to samples at a known concentration. This allows for accurate quantification by correcting for variations that may occur during sample preparation, injection, and ionization.[1][2]
Q2: I am observing a low or inconsistent signal for my this compound internal standard. What are the most common causes?
A2: A low or inconsistent signal for a deuterated internal standard like this compound can originate from several factors:
-
Ion Suppression: This is a major cause, where co-eluting components from the sample matrix interfere with the ionization of the standard in the MS source, reducing its signal.[2][3]
-
Incorrect Concentration: The spiking concentration of the internal standard in the sample may be too low for the instrument's detection limits.[4]
-
Degradation: The standard may have degraded due to improper storage conditions (e.g., exposure to light or temperature fluctuations) or handling.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect MS parameters, suboptimal electrospray ionization (ESI) settings, or a failing detector, can lead to decreased sensitivity.
-
Inefficient Sample Preparation: The extraction and cleanup steps may not be optimal, resulting in the loss of the internal standard before it reaches the instrument.
Q3: What are "matrix effects," and how do they impact the analysis of this compound?
A3: Matrix effects refer to the alteration of analyte signal intensity (either suppression or enhancement) caused by other components present in the sample matrix. This phenomenon is particularly common in electrospray ionization (ESI). For this compound, matrix components that co-elute from the LC column can compete with it for ionization in the ESI source. This can lead to an underestimation of the true concentration if the signal is suppressed, or an overestimation if enhanced, thereby affecting the accuracy and reliability of the quantitative results. Evaluating and mitigating matrix effects is a critical step in method validation.
Q4: What are the most critical LC-MS/MS parameters to optimize for enhancing this compound sensitivity?
A4: To enhance sensitivity, optimization should focus on several key areas:
-
Ion Source Parameters: For ESI, optimizing the sprayer voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature is crucial for efficient droplet formation and desolvation.
-
Cone/Orifice Voltage: Also known as declustering potential, this voltage should be optimized to efficiently transmit ions into the mass analyzer while minimizing in-source fragmentation.
-
Chromatography: Achieving good separation of this compound from matrix interferences is vital. This involves selecting an appropriate column (e.g., a chiral column if separating isomers), and optimizing the mobile phase composition and gradient. Additives can improve ionization; for instance, a post-column addition of formic acid can enhance the signal for Spiroxamine.
-
MRM Transitions: Selecting the most specific and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) is fundamental for achieving high sensitivity and selectivity.
Troubleshooting Guides
This guide addresses specific issues you may encounter during the analysis of this compound.
Problem: Low or No Signal Intensity
-
Q: My this compound signal is extremely weak or completely absent. What steps should I take to troubleshoot this?
-
A: A complete loss of signal often points to a singular, critical failure. A systematic check is recommended. Start with the most straightforward potential issues before moving to more complex instrument diagnostics.
Caption: Troubleshooting workflow for low or no MS signal.
Problem: Poor Reproducibility and Signal Fluctuation
-
Q: The peak area for this compound is inconsistent across my sample batch. What could be causing this variability?
-
A: High variability is often linked to matrix effects or inconsistent sample preparation.
-
Solution:
-
Evaluate Matrix Effects: Perform a matrix effect experiment (see protocol below) to determine if different sample lots cause variable ion suppression or enhancement.
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., Solid Phase Extraction - SPE) to more effectively remove interfering matrix components.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure there is no carryover between injections, which can cause artificially high responses in subsequent runs.
-
-
Problem: High Baseline Noise
-
Q: The baseline in my chromatograms is noisy, making it difficult to accurately integrate the this compound peak. How can I fix this?
-
A: A noisy baseline can obscure low-level analytes.
-
Solution:
-
Check Solvents and Reagents: Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Contaminants are a common source of noise.
-
Clean the Ion Source: A contaminated ESI source, capillary, or cone will increase background noise. Follow the manufacturer's protocol for cleaning.
-
Optimize Detector Settings: While increasing detector gain can boost your signal, it can also amplify noise. Ensure the settings are appropriate for your analysis.
-
Install Gas Filters: Ensure high-purity nitrogen is used for nebulizing and drying gases, and consider using gas purifiers to remove contaminants like oxygen and moisture.
-
-
Quantitative Data Summary
Table 1: Recommended Starting LC-MS/MS Parameters for Spiroxamine Analysis
| Parameter | Setting | Rationale & Reference |
|---|---|---|
| LC Column | CHIRAL ART Amylose-SA, 3 µm | Provides good separation for Spiroxamine isomers. |
| Mobile Phase A | Water/Ethanol (9/1) + 10 mM Ammonium Carbonate | MS-compatible buffer system. |
| Mobile Phase B | Water/Ethanol (1/9) + 10 mM Ammonium Carbonate | MS-compatible buffer system. |
| Flow Rate | 0.3 mL/min | Optimized for the specified column and separation. |
| Post-Column Addition | 0.3 mL/min of 1% Formic Acid in Methanol/Water (50/50) | Changes pH to acidic, improving ESI+ ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Spiroxamine contains amine groups that are readily protonated. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Table 2: MRM Transitions for Spiroxamine (m/z)
| Analyte | Precursor Ion | Product Ion (Purpose) | Reference |
|---|---|---|---|
| Spiroxamine | 298 | 144 (Quantitation) | |
| Spiroxamine | 298 | 100 (Confirmation) |
Note: For this compound, the precursor ion mass will be higher by 4 Da (m/z 302). Product ions may be the same or shifted depending on the location of the deuterium labels. These transitions should be optimized experimentally.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Spiroxamine
This protocol is adapted from published methods for the analysis of Spiroxamine enantiomers.
-
Sample Preparation: Use a suitable extraction method for your matrix, such as QuEChERS for food samples or solid-phase extraction for biological fluids. Spike this compound internal standard into the sample prior to extraction.
-
LC Separation:
-
Inject the extracted sample onto a CHIRAL ART Amylose-SA (3 µm) column.
-
Use a mobile phase system consisting of A: Water/Ethanol (9/1) + 10 mM Ammonium Carbonate and B: Water/Ethanol (1/9) + 10 mM Ammonium Carbonate. A typical starting condition is a 25/75 (A/B) ratio.
-
Maintain a column temperature of 30°C.
-
-
Post-Column Infusion:
-
Use a T-piece to introduce a solution of 1% formic acid in 50/50 methanol/water at a flow rate of 0.3 mL/min into the eluent flow before it enters the MS source.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) for maximum this compound signal.
-
Set up MRM transitions for this compound (e.g., precursor m/z 302) and the native analyte (precursor m/z 298). Acquire data.
-
Protocol 2: Evaluating Matrix Effects using the Post-Extraction Addition Method
This protocol allows you to quantify the degree of ion suppression or enhancement for this compound in your specific sample matrix.
-
Objective: To determine the percentage of ion suppression or enhancement on the this compound signal from a specific matrix.
-
Procedure:
-
Prepare Set A (Neat Solution): Spike the this compound standard into your final reconstitution solvent at a concentration in the middle of your calibration range.
-
Prepare Set B (Post-Spiked Matrix Extract): Process at least five different lots of blank matrix through your entire sample preparation procedure. In the final step, spike the this compound standard into the clean matrix extract at the exact same concentration used for Set A.
-
Analysis: Analyze multiple replicates of both sets by LC-MS/MS.
-
Calculation: Use the formula provided in the diagram above. A %ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
References
Resolving co-eluting interferences with Spiroxamine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Spiroxamine-d4 as an internal standard in analytical methods. The focus is on resolving co-eluting interferences that may be encountered during experimental work.
Troubleshooting Guide: Resolving Co-eluting Interferences with this compound
Co-elution of an interfering compound with the internal standard, this compound, can lead to inaccurate quantification of the target analyte. This guide provides a systematic approach to identifying and resolving such interferences.
Problem: Inaccurate quantification, suspected co-eluting interference with this compound.
The primary suspects for co-elution with Spiroxamine are its metabolites, which are structurally similar and may be present in samples. The most common metabolites are:
-
Spiroxamine-desethyl
-
Spiroxamine-despropyl
-
Spiroxamine-N-oxide
Step 1: Initial Assessment - Chromatogram and Mass Spectra Review
Question: My chromatogram shows a distorted or broader peak for this compound than expected. What should I do first?
Answer:
-
Examine the Peak Shape: A non-Gaussian peak shape (e.g., tailing, fronting, or a shoulder) for the this compound peak is a strong indicator of a co-eluting interference.
-
Review the Mass Spectra: Analyze the mass spectrum across the entire width of the this compound peak. The presence of ions other than the expected transitions for this compound suggests the presence of a co-eluting compound.
-
Compare Analyte and Internal Standard Peaks: If the peak for your target analyte is symmetrical while the this compound peak is distorted, this further points to an interference specific to the internal standard.
FAQs: this compound and Co-eluting Interferences
Q1: What are the most likely compounds to co-elute with this compound?
A1: The most probable co-eluting interferences are the metabolites of Spiroxamine itself, namely Spiroxamine-desethyl, Spiroxamine-despropyl, and Spiroxamine-N-oxide.[1] These compounds have very similar chemical structures to Spiroxamine and, therefore, may have similar retention times under certain chromatographic conditions.
Q2: Can I resolve co-elution by simply changing the mass spectrometer settings?
A2: In some cases, if the interfering compound has a different mass-to-charge ratio (m/z) for its precursor and product ions, you can use Multiple Reaction Monitoring (MRM) to selectively detect this compound. However, if the interferent is isobaric (has the same nominal mass) and produces fragment ions with the same m/z as this compound, then chromatographic separation is necessary.
Q3: What are the typical MRM transitions for Spiroxamine and its metabolites?
A3: The following table provides typical MRM transitions that can be used for the identification and quantification of Spiroxamine and its potential co-eluting metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Spiroxamine | 298.3 | 144.1 | 100.1 |
| This compound | 302.3 | 148.1 | 100.1 |
| Spiroxamine-desethyl | 270.2 | 144.1 | 116.1 |
| Spiroxamine-despropyl | 256.2 | 144.1 | 100.1 |
| Spiroxamine-N-oxide | 314.3 | 144.1 | 296.3 |
Q4: What should I do if I cannot achieve baseline separation?
A4: If complete baseline separation is not achievable, the primary goal is to ensure that the peak integration for this compound is not affected by the interfering peak. This can be achieved by:
-
Partial Separation: Even a partial separation that allows for consistent and reproducible integration of the this compound peak may be sufficient.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is free of the analyte and interferent to compensate for any consistent signal suppression or enhancement.
-
Alternative Internal Standard: If the interference cannot be resolved, consider using a different internal standard that is structurally similar to your analyte but chromatographically distinct from any potential interferences.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Fruit and Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2][3][4][5]
Materials:
-
Homogenized sample (10 g)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing MgSO₄ and primary secondary amine - PSA)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN and the internal standard solution (this compound).
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper ACN layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Optimization for Separation of Spiroxamine and its Metabolites
This protocol outlines a general approach to optimize chromatographic conditions to resolve this compound from its potential co-eluting metabolites.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compounds. A shallow gradient is often more effective for separating closely related compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Optimization Steps:
-
Gradient Modification:
-
Shallow Gradient: Decrease the rate of increase of the organic mobile phase (B). This will increase retention times and provide more opportunity for separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the compounds of interest are expected to elute.
-
-
Mobile Phase Modification:
-
Solvent Type: Try methanol as the organic modifier instead of acetonitrile, as it can offer different selectivity.
-
Additives: Experiment with different mobile phase additives, such as ammonium formate or ammonium acetate, which can alter the ionization and chromatographic behavior of the analytes.
-
-
Column Chemistry:
-
If separation on a C18 column is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms.
-
Data Analysis:
-
Monitor the MRM transitions for this compound and the suspected interfering metabolites.
-
Aim for baseline separation (Resolution > 1.5) if possible.
-
If baseline separation is not achieved, ensure that the peak shape of this compound is symmetrical and that the integration is reproducible across multiple injections.
Data Presentation
The following table summarizes hypothetical, yet realistic, chromatographic and mass spectrometric data for this compound and its potential interferents before and after method optimization.
Table 1: Chromatographic and Mass Spectrometric Data - Initial Conditions
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Shape |
| Spiroxamine-despropyl | 4.8 | 256.2 | 144.1 | Symmetrical |
| This compound | 5.1 | 302.3 | 148.1 | Shoulder |
| Spiroxamine-desethyl | 5.1 | 270.2 | 144.1 | Co-elutes |
| Spiroxamine | 5.3 | 298.3 | 144.1 | Symmetrical |
| Spiroxamine-N-oxide | 6.2 | 314.3 | 144.1 | Symmetrical |
Table 2: Chromatographic and Mass Spectrometric Data - Optimized Conditions (Shallow Gradient)
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Shape |
| Spiroxamine-despropyl | 5.5 | 256.2 | 144.1 | Symmetrical |
| This compound | 6.0 | 302.3 | 148.1 | Symmetrical |
| Spiroxamine-desethyl | 6.2 | 270.2 | 144.1 | Symmetrical |
| Spiroxamine | 6.5 | 298.3 | 144.1 | Symmetrical |
| Spiroxamine-N-oxide | 7.8 | 314.3 | 144.1 | Symmetrical |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships in resolving co-eluting interferences.
Caption: Troubleshooting workflow for identifying and resolving co-eluting interferences.
Caption: Logical relationship between the problem, solution, and outcome.
References
- 1. bayer.com [bayer.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. measurlabs.com [measurlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve optimization for Spiroxamine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiroxamine-d4 analysis. The information is designed to help you optimize your calibration curves and address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, with a focus on calibration curve optimization.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.995) | 1. Inappropriate calibration range (too wide).2. Detector saturation at high concentrations.3. Non-linearity inherent to the analyte or instrument response.[1][2]4. Pipetting or dilution errors. | 1. Narrow the concentration range of your calibration standards.2. Dilute samples to ensure the highest concentration point does not saturate the detector.[3]3. If non-linearity persists, consider using a non-linear regression model, such as a quadratic fit.[1][2]4. Prepare fresh standards and use calibrated pipettes. It is considered suboptimal to prepare calibrators by serial dilution from a single stock. |
| High Variability/Poor Reproducibility Between Batches | 1. Inconsistent sample preparation or internal standard addition.2. Instability of stock or working solutions.3. Fluctuations in instrument performance (e.g., mass spectrometer sensitivity).4. Changes in mobile phase composition or column degradation. | 1. Ensure precise and consistent addition of this compound (internal standard) to all standards and samples.2. Prepare fresh stock and working solutions regularly and verify their stability.3. Run system suitability tests before each batch to monitor instrument performance, including sensitivity, peak shape, and retention time.4. Use fresh, high-purity mobile phases for each run and monitor column performance. Consider having a benchmarking method to run when problems occur to determine if the issue is with the method/sample or the instrument. |
| Inaccurate Quantification at Low Concentrations (Poor LLOQ Accuracy) | 1. Heteroscedasticity: The variance of the data points is not constant across the calibration range, with higher concentration standards disproportionately influencing the regression line.2. Matrix effects suppressing the signal of the analyte. | 1. Use a weighted linear regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration points. Evaluating the percent relative error (%RE) for each standard is a more robust way to assess accuracy across the curve than relying solely on the R² value.2. Prepare matrix-matched calibration standards to compensate for matrix effects. The use of a stable isotope-labeled internal standard like this compound is crucial to mitigate this. Sample dilution can also reduce matrix effects. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfere with the ionization of Spiroxamine. This is a common issue in LC-MS analysis of complex samples like environmental or biological matrices. | 1. The use of a stable isotope-labeled internal standard (this compound) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.2. Prepare calibration standards in a blank matrix that is representative of the samples being analyzed (matrix-matched calibration).3. Improve sample clean-up procedures to remove interfering components.4. Adjust chromatographic conditions to separate Spiroxamine from interfering matrix components.5. Dilute the sample extract to reduce the concentration of matrix components. |
| Peak Tailing or Splitting | 1. Column contamination or degradation.2. Mismatch between the injection solvent and the mobile phase.3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column or use a guard column to protect the analytical column.2. Dissolve standards and samples in a solvent that is of similar or weaker strength than the initial mobile phase.3. Adjust the mobile phase pH or use a different column chemistry. |
Frequently Asked Questions (FAQs)
Calibration Curve Preparation and Acceptance Criteria
Q1: How many calibration points should I use?
A common recommendation is to use a minimum of six non-zero concentration levels, along with a blank (matrix without analyte or internal standard) and a zero sample (matrix with only the internal standard). These points should span the expected concentration range of your samples.
Q2: What is an acceptable R² (coefficient of determination) value for a calibration curve?
While an R² value greater than 0.99 is often cited, it should not be the sole criterion for accepting a calibration curve. A high R² value can be obtained even with a curve that has significant bias at the low or high end. It is crucial to also examine the residual plots and the accuracy of the back-calculated concentrations of the standards.
Q3: What are the acceptance criteria for the accuracy of calibration standards?
Generally, the back-calculated concentration for each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where it should be within ±20%.
Q4: When should I use a weighted linear regression?
A weighted linear regression (e.g., 1/x or 1/x²) is recommended when you observe heteroscedasticity in your data, which is common in LC-MS/MS analysis. Indicators for this include a "funnel" shape in the residual plot (residuals increase with concentration) and poor accuracy at the lower end of the calibration range despite a high R² value.
This compound and Internal Standards
Q5: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Spiroxamine. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience the same effects during sample preparation, extraction, and ionization, effectively compensating for variability and matrix effects.
Q6: How do I choose the concentration of the internal standard (this compound)?
The concentration of the internal standard should be consistent across all calibration standards and unknown samples. It should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or introduces significant noise.
Method and Analysis
Q7: What are some key parameters to optimize for LC-MS/MS analysis of Spiroxamine?
Key parameters to optimize include the mobile phase composition (including pH and additives), column chemistry, and mass spectrometer source settings (e.g., ionization mode, voltages, temperatures). A systematic approach to method development will ensure the best sensitivity and peak shape.
Q8: How can I minimize carryover between injections?
Carryover can be minimized by using a robust needle wash protocol for the autosampler, which may include both a strong organic solvent and a solvent similar to the mobile phase. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.
Experimental Protocol: Calibration Curve Generation for this compound Analysis
This protocol provides a general methodology for creating a calibration curve for the quantification of Spiroxamine using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Spiroxamine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Spiroxamine reference standard and dissolve it in 10 mL of an appropriate solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Spiroxamine stock solution.
-
Spiroxamine Working Standard Solutions: Prepare a series of dilutions from the Spiroxamine stock solution to create working standards at various concentrations.
-
This compound Working IS Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the analytical system (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
Prepare a set of at least six non-zero calibration standards by spiking a known volume of the Spiroxamine working standard solutions into a blank matrix (e.g., drug-free plasma, soil extract).
-
To each calibration standard, add a constant volume of the this compound working IS solution.
-
Also prepare a blank sample (matrix only) and a zero sample (matrix with IS only).
-
The final concentration range should cover the expected concentrations of the unknown samples.
3. Sample Preparation:
-
Process the unknown samples in the same manner as the calibration standards, including the addition of the same constant volume of the this compound working IS solution to each sample.
-
Employ a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the initial mobile phase conditions.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
Analyze the samples using an optimized method for Spiroxamine and this compound. This typically involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
5. Data Processing and Calibration Curve Construction:
-
Integrate the peak areas for both Spiroxamine and this compound for each injection.
-
Calculate the peak area ratio (Spiroxamine peak area / this compound peak area).
-
Plot the peak area ratio against the known concentration of Spiroxamine for the calibration standards.
-
Perform a linear regression analysis on the calibration curve data. If heteroscedasticity is observed, a weighted linear regression (e.g., 1/x or 1/x²) should be used.
-
The resulting regression equation (y = mx + c) is then used to calculate the concentration of Spiroxamine in the unknown samples based on their measured peak area ratios.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for calibration curve optimization.
References
Validation & Comparative
A Comparative Guide to Method Validation for Spiroxamine Analysis: Leveraging Spiroxamine-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of spiroxamine, a widely used fungicide, is critical for environmental monitoring, food safety, and toxicological studies. The robustness and reliability of any analytical method hinge on a thorough validation process. This guide provides a comparative analysis of method validation for spiroxamine, with a special focus on the advantages of using a deuterated internal standard, Spiroxamine-d4.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.
A validated method for the determination of spiroxamine and its metabolites in soil utilizes a mixture of deuterated analytes as internal standards. This method, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrates the effectiveness of this approach for complex matrices.
Alternative Approaches: Methods Without Isotope-Labeled Standards
While IDMS is the preferred method, several other validated methods for spiroxamine analysis have been developed that do not employ a deuterated internal standard. These methods often rely on external calibration or matrix-matched calibration to achieve quantification.
One common alternative is the use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method followed by LC-MS/MS analysis. This approach has been successfully validated for the determination of spiroxamine residues in strawberries. Another validated method utilizes gas chromatography/ion trap-mass spectrometry (GC/IT-MS) for the analysis of spiroxamine in grapes, must, and wine.
Comparative Performance Data
The choice of analytical method depends on various factors, including the required level of accuracy, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance data from validated methods, providing a basis for comparison.
Table 1: Performance Characteristics of LC-MS/MS Method using Deuterated Internal Standard for Spiroxamine Analysis in Soil
| Parameter | Performance |
| Linearity (R²) | Not explicitly stated |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | 2 µg/kg |
| Accuracy (Mean Recovery) | 79.8% |
| Precision (RSD) | 8.8% |
Table 2: Performance Characteristics of QuEChERS-based LC-MS/MS Method for Spiroxamine Analysis in Strawberries
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.001 mg/kg |
| Limit of Detection (LOD) | Not explicitly stated |
| Accuracy (Mean Recovery) | 97.1% - 108.2% |
| Precision (RSD) | < 4.9% |
Table 3: Performance Characteristics of GC/IT-MS Method for Spiroxamine Analysis in Grapes, Must, and Wine
| Parameter | Performance |
| Linearity (R²) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.02 mg/kg or 0.10 mg/kg (depending on extraction) |
| Limit of Detection (LOD) | Not explicitly stated |
| Accuracy (Mean Recovery) | 78% - 102% (grapes and must), 90% - 101% (wine) |
| Precision (RSD) | < 13% (grapes and must), < 9% (wine) |
Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard (for Soil)
-
Extraction: Soil samples are extracted with a mixture of methanol, water, and ammonia on a mechanical shaker.
-
Filtration and Concentration: The extract is filtered, and an aliquot is concentrated.
-
Internal Standard Addition: A solution containing the deuterated internal standards is added.
-
LC-MS/MS Analysis: The final extract is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Method 2: QuEChERS-based LC-MS/MS (for Strawberries)
-
Homogenization: Strawberry samples are homogenized.
-
Extraction and Partitioning: Acetonitrile is added for extraction, followed by the addition of partitioning salts (e.g., magnesium sulfate, sodium chloride).
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a d-SPE sorbent (e.g., PSA, C18).
-
LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.
Method 3: GC/IT-MS (for Grapes, Must, and Wine)
-
Extraction: Samples are extracted with either an alkaline cyclohexane-dichloromethane solution or a mixture of acetone, dichloromethane, and petroleum ether.
-
Centrifugation and Evaporation: The extract is centrifuged and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in an appropriate solvent.
-
GC/IT-MS Analysis: The final solution is analyzed by gas chromatography coupled with an ion trap mass spectrometer.
Logical Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for spiroxamine.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for spiroxamine determination should be guided by the specific requirements of the study. The use of this compound as an internal standard in an LC-MS/MS method offers the highest level of accuracy and is recommended for applications demanding the utmost confidence in the quantitative results. However, alternative methods, such as QuEChERS-based LC-MS/MS and GC/IT-MS, provide viable and validated options that can be suitable for various matrices and analytical objectives. A thorough method validation, following a structured workflow, is paramount to ensure the generation of reliable and defensible data.
Inter-laboratory Comparison for Spiroxamine-d4 Quantification: A Performance Guide
Introduction
This guide provides a comparative overview of the analytical performance for the quantification of Spiroxamine-d4, a deuterated internal standard crucial for the accurate determination of the fungicide Spiroxamine. In the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document synthesizes expected performance characteristics based on established analytical methodologies for Spiroxamine and typical performance data from proficiency testing of analogous pesticide analyses. The use of deuterated internal standards like this compound is considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1]
This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring to benchmark their own laboratory's performance and to aid in the selection and validation of robust analytical methods.
Quantitative Performance Data
The following table summarizes hypothetical yet realistic performance data from four laboratories for the quantification of this compound in a common matrix, such as grape extract. These values are derived from typical performance criteria observed in inter-laboratory studies for pesticide residue analysis.[2][3]
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Acceptance Criteria |
| Method | LC-MS/MS | UPLC-MS/MS | LC-MS/MS | GC-MS/MS | - |
| Limit of Detection (LOD) (µg/L) | 0.05 | 0.03 | 0.06 | 0.10 | ≤ 0.1 µg/L |
| Limit of Quantification (LOQ) (µg/L) | 0.15 | 0.10 | 0.20 | 0.30 | ≤ 0.3 µg/L |
| Accuracy (% Recovery) | 98.2 | 101.5 | 95.7 | 92.3 | 80-120% |
| Precision (% RSD) | 3.5 | 2.8 | 4.1 | 5.5 | ≤ 15% |
| Linearity (R²) | 0.9992 | 0.9998 | 0.9989 | 0.9975 | ≥ 0.995 |
| Z-Score * | -0.4 | 1.1 | -0.8 | -1.5 | -2.0 to +2.0 |
*Z-scores are calculated based on a consensus mean from all participating laboratories and are used to assess the proficiency of each laboratory's measurements.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory comparison. The following outlines a typical methodology for the analysis of Spiroxamine, utilizing this compound as an internal standard, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of Spiroxamine in a given matrix using this compound as an internal standard.
Materials and Reagents:
-
Spiroxamine reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
QuEChERS extraction salts
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent[4]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water
-
Mobile Phase B: 5 mM Ammonium formate and 0.1% formic acid in methanol
-
Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6475, Sciex API 6500)[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Spiroxamine: 298 -> 144 (Quantifier), 298 -> 100 (Qualifier)
-
This compound: 302 -> 144 (Quantifier)
-
Data Analysis: Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (Spiroxamine) to the internal standard (this compound).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in an inter-laboratory comparison study.
References
The Gold Standard for Accuracy: Why Spiroxamine-d4 is the Preferred Internal Standard in Bioanalysis
In the precise world of analytical chemistry, particularly within the realm of drug development and residue analysis, the accuracy of quantitative measurements is paramount. The choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides an objective comparison of Spiroxamine-d4, a deuterated internal standard, with other potential internal standards for the quantification of the fungicide Spiroxamine. While direct comparative studies for this compound are not extensively published, this guide draws upon established principles of analytical chemistry and data from analogous compounds to demonstrate the superiority of stable isotope-labeled internal standards.
The Critical Role of Internal Standards in Mitigating Analytical Variability
Internal standards are indispensable in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). They are compounds added in a known and constant amount to all samples, calibration standards, and quality control samples. Their primary function is to compensate for variations that can occur at various stages of an analytical procedure, including sample preparation, extraction, and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to ensure that any experimental fluctuations affect both the analyte and the internal standard to the same extent.
This compound: A Chemically Identical Twin for Unparalleled Accuracy
This compound is a stable isotope-labeled (SIL) internal standard of Spiroxamine. In this molecule, four hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Spiroxamine) and the internal standard (this compound), while their chemical and physical behaviors remain virtually identical.
The key advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the analyte during chromatographic separation and experience nearly identical matrix effects.[1] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Because this compound behaves almost identically to Spiroxamine, it effectively compensates for these matrix-induced variations, resulting in more accurate and precise measurements.
Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics of this compound compared to other common types of internal standards. The data for structural analogs is based on general performance characteristics observed in numerous bioanalytical studies.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (Non-deuterated) |
| Structural & Chemical Similarity | Virtually identical to Spiroxamine | Similar, but not identical |
| Chromatographic Co-elution | Excellent, typically co-elutes | May or may not co-elute |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
| Correction for Extraction Recovery | Excellent | Good to Moderate |
| Accuracy | High | Moderate to Low |
| Precision | High | Moderate to Low |
Experimental Evidence and Methodologies
Experimental Protocol for Spiroxamine Analysis using a Deuterated Internal Standard (Based on EPA Method)
This protocol provides a general outline for the analysis of Spiroxamine in a complex matrix like soil, employing a deuterated internal standard.
1. Sample Preparation and Extraction:
-
A known weight of the sample is fortified with a precise amount of the this compound internal standard solution.
-
The sample is then extracted using an appropriate solvent system (e.g., a mixture of methanol, water, and ammonia).[2]
-
The extract is filtered and concentrated.
2. Sample Cleanup (if necessary):
-
Depending on the complexity of the matrix, a cleanup step such as solid-phase extraction (SPE) may be employed to remove interfering substances.
3. LC-MS/MS Analysis:
-
The final extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
The analyte (Spiroxamine) and the internal standard (this compound) are separated on a chromatographic column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both Spiroxamine and this compound.
4. Quantification:
-
The concentration of Spiroxamine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Spiroxamine and a constant concentration of this compound.
Visualizing the Workflow and the Rationale for Choosing this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Caption: Experimental workflow for the quantitative analysis of Spiroxamine using this compound as an internal standard.
Caption: Logical relationship demonstrating the superiority of a deuterated internal standard for achieving high accuracy.
Conclusion: The Unambiguous Choice for Reliable Quantification
References
Cross-Validation of Analytical Methods for Spiroxamine Utilizing Spiroxamine-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of spiroxamine, a systemic fungicide. A primary focus is placed on the cross-validation of these methods, with particular emphasis on the application of Spiroxamine-d4 as an internal standard to enhance accuracy and precision. The information herein is a synthesis of established experimental data, designed to assist researchers in the selection of the most appropriate analytical method for their specific research needs.
Methodology Comparison
The principal analytical technique for the detection and quantification of spiroxamine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity in complex matrices such as environmental and agricultural samples. Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, though less common, alternative. This guide will compare a detailed LC-MS/MS method employing a deuterated internal standard with a GC-MS method.
Method 1: LC-MS/MS with Deuterated Internal Standard for Soil Samples
This method, adapted from regulatory submissions, provides a robust framework for the analysis of spiroxamine and its metabolites in soil, incorporating deuterated internal standards to correct for matrix effects and variations in extraction efficiency.[1]
Method 2: GC-MS for Grapes, Must, and Wine Samples
This method offers an alternative approach for the determination of spiroxamine residues in agricultural products, particularly in the context of winemaking.[2][3]
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for the compared analytical methods.
Table 1: Performance Characteristics of LC-MS/MS Method for Spiroxamine in Soil Using a Deuterated Internal Standard [1]
| Parameter | Performance |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | 2 µg/kg |
| Mean Recovery | 79.8% |
| Relative Standard Deviation (RSD) | 8.8% |
| Linearity Range | 0.01 - 3.5 µg/mL (in solution) |
Table 2: Performance Characteristics of GC/IT-MS Method for Spiroxamine in Grapes, Must, and Wine [2]
| Parameter | Grapes | Must | Wine |
| Limit of Quantification (LOQ) | 0.02 - 0.10 mg/kg | 0.02 mg/kg | 0.02 mg/kg |
| Recovery | 78 - 102% | 78 - 102% | 90 - 101% |
| Relative Standard Deviation (RSD) | <13% | <13% | <9% |
Table 3: Performance Characteristics of a Chiral LC-MS/MS Method for Spiroxamine Enantiomers
| Parameter | Performance |
| Limit of Quantification (LOQ) | 0.23 - 0.27 µg/L (for individual enantiomers) |
| Linearity (R²) (in strawberry) | >0.999 |
| Mean Recovery (in strawberry) | 97.1% - 108.2% |
| Precision (RSD) (in strawberry) | <4.9% |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Spiroxamine in Soil with Spiroxamine-d7
-
Extraction: 30 g of soil sample is extracted with 100 mL of a methanol/water/ammonia solution (800:200:10 v/v/v) by shaking for 60 minutes. The extract is then filtered.
-
Concentration and Internal Standard Spiking: A 40.0 mL aliquot of the filtrate is concentrated to the aqueous remainder (approximately 5 mL) using a Turbo Vap. A known amount of the internal standard solution (containing deuterated analytes such as Spiroxamine-d7) is then added.
-
Final Preparation: The final volume is adjusted to 10 mL, and a portion of the sample is centrifuged before analysis.
-
LC-MS/MS Analysis: Quantitative determination is performed by high-performance liquid chromatography coupled with tandem mass spectrometry (MS/MS) detection.
Method 2: GC/IT-MS Analysis of Spiroxamine in Grapes
-
Extraction (Procedure A): Grapes, must, or wine are extracted with an alkaline cyclohexane-dichloromethane (9:1 v/v) solution.
-
Extraction (Procedure B for Grapes): Grapes are extracted with acetone, dichloromethane, and petroleum ether.
-
Sample Preparation: For both procedures, the extract is centrifuged and evaporated to dryness. The residue is reconstituted in either cyclohexane or 2,2,4-trimethylpentane-toluene (9:1 v/v).
-
GC/IT-MS Analysis: The reconstituted sample is analyzed by gas chromatography coupled to an ion trap mass spectrometer to determine the concentrations of spiroxamine diastereomers A and B.
Visualizations
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Mechanism of action of Spiroxamine as a fungicide.
References
A Comparative Guide to Spiroxamine-d4 and Non-Labeled Spiroxamine in Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiroxamine is a systemic fungicide used to control a variety of fungal diseases in crops. Understanding its environmental fate and metabolism is crucial for risk assessment. Spiroxamine-d4, a deuterated analog of spiroxamine, is primarily used as an internal standard in analytical methods to ensure accurate quantification. Although expected to exhibit similar degradation behavior to the non-labeled compound, the presence of deuterium atoms can lead to a "kinetic isotope effect," potentially resulting in slightly slower degradation rates. This guide outlines the known degradation pathways of spiroxamine, provides detailed experimental protocols for its study, and offers a qualitative comparison of the two compounds.
Qualitative Comparison of Degradation Behavior
Due to the lack of direct comparative studies, the following table provides a qualitative comparison based on the established use of deuterated compounds in analytical and environmental studies.
| Feature | Non-Labeled Spiroxamine | This compound | Rationale |
| Primary Role in Studies | Analyte | Internal Standard | This compound is synthesized for use as a tracer to improve the accuracy and precision of analytical measurements of spiroxamine. |
| Expected Degradation Pathway | Follows the established degradation pathway involving dealkylation and oxidation. | Expected to follow the same degradation pathway as the non-labeled compound. | The deuterium labeling is not expected to alter the primary sites of metabolic attack. |
| Expected Degradation Rate | Subject to environmental and metabolic degradation rates. | Potentially slightly slower degradation rate compared to the non-labeled compound. | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down reactions where this bond is broken. |
| Primary Metabolites | Spiroxamine-desethyl (M01), Spiroxamine-despropyl (M02), Spiroxamine-N-oxide (M03), and Spiroxamine-acid (M06).[1] | Expected to form the corresponding deuterated metabolites. | The metabolic machinery of organisms is expected to process the deuterated analog in a similar manner. |
Degradation Pathway of Spiroxamine
The degradation of spiroxamine in the environment, particularly in soil and water, proceeds primarily through two main pathways: dealkylation of the amine moiety and oxidation of the alkyl chains.[1] The major identified metabolites include:
-
Spiroxamine-desethyl (M01)
-
Spiroxamine-despropyl (M02)
-
Spiroxamine-N-oxide (M03)
-
Spiroxamine-acid (M06) [1]
In animal metabolism, spiroxamine is also extensively metabolized, with major pathways including oxidation of the tertiary butyl moiety and desalkylation of the amino group, leading to the formation of desethyl and despropyl metabolites.[2]
Figure 1: Simplified degradation pathway of Spiroxamine.
Experimental Protocols
The following are generalized protocols for conducting degradation studies of spiroxamine in soil and water, based on OECD guidelines 307 and 308.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
1. Objective: To determine the rate and route of degradation of spiroxamine in soil under aerobic and anaerobic conditions.
2. Materials:
-
Test substance: Non-labeled spiroxamine and/or this compound.
-
Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Incubation vessels: Biometer flasks or a flow-through system.
-
Trapping solutions: For CO2 and volatile organic compounds (e.g., potassium hydroxide, ethylene glycol).
-
Analytical equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
3. Procedure:
-
Soil Treatment: Treat soil samples with the test substance at a concentration relevant to its agricultural use. For pathway elucidation, ¹⁴C-labeled spiroxamine is often used.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content.
-
Aerobic Conditions: Continuously purge the incubation vessels with carbon dioxide-free, humidified air.
-
Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas (e.g., nitrogen).
-
Sampling: Collect soil samples at appropriate time intervals over a period of up to 120 days.
-
Extraction: Extract the soil samples with a suitable solvent mixture (e.g., methanol/water/ammonia).
-
Analysis: Analyze the extracts for the parent compound and its transformation products using a validated LC-MS/MS method.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
1. Objective: To determine the rate and route of degradation of spiroxamine in a water-sediment system.
2. Materials:
-
Test substance: Non-labeled spiroxamine and/or this compound.
-
Water-sediment systems: Intact water-sediment cores collected from two different sites.
-
Incubation system: Flow-through or static system with traps for volatile compounds.
-
Analytical equipment: HPLC-MS/MS.
3. Procedure:
-
System Acclimatization: Acclimatize the water-sediment systems to the test temperature in the dark.
-
Application: Apply the test substance to the water phase.
-
Incubation: Incubate the systems in the dark at a constant temperature (e.g., 20°C).
-
Aerobic Phase: Gently bubble air into the water phase.
-
Anaerobic Phase: Purge the system with an inert gas.
-
Sampling: At various time points, separate and sample the water and sediment phases.
-
Extraction and Analysis: Extract the water and sediment samples and analyze them for the parent compound and metabolites using LC-MS/MS.
Figure 2: General workflow for a spiroxamine degradation study.
Conclusion
While this compound is an indispensable tool for the accurate quantification of spiroxamine in complex matrices, a direct, publicly available, quantitative comparison of its degradation rate versus the non-labeled compound is lacking. Based on the principles of the kinetic isotope effect, it is plausible that this compound may degrade at a slightly slower rate. However, for the purposes of its use as an internal standard in most analytical methods, this difference is generally considered negligible, as both the analyte and the standard are exposed to the same conditions for a relatively short period. The degradation pathway of this compound is expected to mirror that of non-labeled spiroxamine, leading to the formation of its corresponding deuterated metabolites. The provided experimental protocols offer a robust framework for conducting detailed degradation studies of spiroxamine and its deuterated analog to further elucidate their environmental fate.
References
The Gold Standard for Spiroxamine Analysis: A Comparative Guide to the Use of Spiroxamine-d4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide spiroxamine, achieving the highest levels of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies for spiroxamine, underscoring the significant advantages conferred by the use of a stable isotope-labeled internal standard, Spiroxamine-d4.
The presence of complex sample matrices, such as those encountered in environmental and biological samples, can introduce significant variability in analytical results due to matrix effects. These effects, which include ion suppression or enhancement in mass spectrometry, can compromise the accuracy and reproducibility of quantification. The use of a deuterated internal standard like this compound, which co-elutes with the analyte and experiences identical matrix effects, is a robust strategy to mitigate these challenges and ensure data integrity.
This guide presents a comparative overview of analytical performance data from methodologies that utilize a deuterated internal standard versus those that do not. The presented data, derived from validated analytical methods, demonstrates the superior accuracy and precision achieved with the inclusion of this compound.
Quantitative Data Comparison
The following table summarizes the performance of two distinct analytical methods for spiroxamine quantification. Method 1 incorporates a deuterated internal standard for the analysis of spiroxamine in a soil matrix, while Method 2 details the analysis of spiroxamine in strawberries without the use of a deuterated internal standard.
| Performance Metric | Method 1: Spiroxamine in Soil with Deuterated Internal Standard[1] | Method 2: Spiroxamine in Strawberries without Deuterated Internal Standard[2] |
| Analyte | Spiroxamine (KWG 4168) | Spiroxamine |
| Matrix | Soil | Strawberries |
| Internal Standard | Deuterated Analytes | None |
| Mean Recovery | 79.8% | 97.1% - 108.2% |
| Relative Standard Deviation (RSD) | 8.8% | <4.9% (Intra- and Inter-day) |
| Limit of Quantification (LOQ) | 5 µg/kg | 0.001 mg/kg (1 µg/kg) |
| **Linearity (R²) ** | Not explicitly stated | > 0.999 |
Note: While the recovery and RSD values for the method without an internal standard appear favorable, it is important to recognize that these values are typically determined in quality control samples with a well-characterized matrix. The true value of an internal standard is its ability to correct for variations in matrix effects across different and unknown samples, a factor not fully captured by these metrics alone. The use of a deuterated internal standard is considered the gold standard for compensating for these variations.[3]
Experimental Protocols
Method 1: Analysis of Spiroxamine in Soil with a Deuterated Internal Standard[1]
-
Sample Preparation: 30 g of soil is extracted with 100 ml of a methanol/water/ammonia solution (800:200:10 by volume) for 60 minutes on a mechanical shaker. The extract is filtered, and a 40.0 ml aliquot is concentrated to the aqueous remainder (approximately 5 ml). The deuterated internal standard is then added, and the final volume is adjusted to 10 ml. A portion of the sample is centrifuged before analysis.
-
Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Quantitative Determination: The concentration of spiroxamine is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with the same level of internal standard.
Method 2: Analysis of Spiroxamine in Strawberries without a Deuterated Internal Standard[2]
-
Sample Preparation (QuEChERS-based): A homogenized strawberry sample is extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.
-
Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Quantitative Determination: The concentration of spiroxamine is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared in a solvent or a matrix-matched standard.
Visualizing the Workflow: Spiroxamine Analysis with an Internal Standard
The following diagram illustrates the typical workflow for the quantitative analysis of spiroxamine utilizing this compound as an internal standard. This process ensures that any sample loss during preparation or signal fluctuation during analysis is accounted for, leading to more reliable results.
Caption: Analytical workflow for spiroxamine analysis using this compound.
References
A Comparative Analysis of Extraction Methodologies for Spiroxamine-d4
For researchers, scientists, and professionals in drug development, the efficient and accurate extraction of analytes from complex matrices is a critical first step in analysis. This guide provides a comparative study of three common extraction methods for Spiroxamine-d4: Liquid-Solid Extraction (LSE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid-Phase Extraction (SPE). The performance of these methods is evaluated based on recovery data from various studies.
It is important to note that while the focus of this guide is this compound, the available experimental data primarily pertains to its non-deuterated analogue, Spiroxamine. The extraction behaviors of these two compounds are expected to be nearly identical due to their structural similarity. The data presented herein is compiled from multiple studies across different matrices, and therefore, direct comparisons should be interpreted with consideration of the varying experimental conditions.
Data Presentation: Performance of Extraction Methods
The following table summarizes the recovery data for Spiroxamine using different extraction techniques across various matrices.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Liquid-Solid Extraction | Soil | Spiroxamine (KWG 4168) | 79.8 | 8.8 | [1] |
| QuEChERS | Strawberries | Spiroxamine | 97.1 - 108.2 | < 4.9 | [2][3] |
| QuEChERS | Grapes | Spiroxamine | > 96.0 | Not Reported | [4] |
| Liquid-Liquid Extraction | Grapes, Must, Wine | Spiroxamine | 78 - 102 | < 13 | [5] |
| Solid-Phase Extraction | Wine | Various Fungicides | 70 - 132 | ≤ 20 |
Key Observations
From the presented data, the QuEChERS method consistently demonstrates high recovery rates, often exceeding 96%, with good precision for Spiroxamine in fruit matrices. Liquid-Solid Extraction from soil shows a respectable recovery of nearly 80%. Liquid-Liquid Extraction also provides good recoveries, although with a wider range and slightly higher variability in some cases. While a direct comparison for Spiroxamine using SPE is not available, a study on various fungicides in wine indicates that SPE is a viable method with a broad recovery range. In a broader study comparing QuEChERS and LLE for 275 pesticides, QuEChERS showed significantly higher average recoveries (101.3–105.8%) compared to LLE (62.6–85.5%).
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Liquid-Solid Extraction (LSE) for Soil Samples
This protocol is adapted from the EPA method for the determination of Spiroxamine (KWG 4168) and its metabolites in soil.
-
Sample Preparation: Weigh 30 g of the soil sample into a 250-mL polyethylene bottle.
-
Extraction: Add 100 mL of an extraction solvent mixture of methanol, water, and ammonia solution (25%) in a ratio of 800:200:10 (v/v/v).
-
Shaking: Place the bottle on a mechanical shaker and extract for 60 minutes at 300 rpm.
-
Filtration: Allow the soil particles to settle for approximately 30 minutes, then filter the solvent into a 100-mL measuring cylinder to collect 40 mL of the filtrate.
-
Concentration: Concentrate the 40.0 mL aliquot of the filtrate to the aqueous remainder of about 5 mL using a Turbo Vap. It is crucial not to evaporate the extracts to dryness.
-
Internal Standard Addition: Add the internal standard (this compound).
-
Final Volume Adjustment: Adjust the final volume to 10 mL.
-
Centrifugation: Centrifuge a portion of the sample before analysis.
-
Analysis: The quantitative determination is performed by high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The following is a general QuEChERS protocol applicable to various matrices, including fruits and vegetables.
-
Sample Preparation: Homogenize the sample. Weigh 10 g of the homogenized sample into a 50-mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and the internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute and then centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) and MgSO₄.
-
Final Centrifugation: Shake the cleanup tube and centrifuge.
-
Analysis: The resulting supernatant can be directly analyzed by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.
Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol for the extraction of pesticides from water samples.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by water through it. Ensure the sorbent does not dry out.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solvent that will remove interferences but not the analyte of interest (e.g., water or a weak organic solvent mixture).
-
Elution: Elute the analyte from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Concentration and Reconstitution: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Analysis: The final extract is then ready for chromatographic analysis.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each extraction method.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residues, dissipation and risk evaluation of spiroxamine in open-field-grown strawberries using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of spiroxamine residues in grapes, must, and wine by gas chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of Spiroxamine-d4 across different instrument platforms
A Comparative Performance Guide to Spiroxamine-d4 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective assessment of this compound as an internal standard for the quantitative analysis of Spiroxamine. The use of stable isotope-labeled internal standards is a critical technique for mitigating matrix effects and ensuring the precision and accuracy of analytical results, particularly in complex matrices such as soil, food products, and biological fluids.[1][2] Isotope dilution mass spectrometry (IDMS), which employs these standards, is widely considered the gold standard for quantitative analysis.[2]
This compound, as a deuterated analog of the fungicide Spiroxamine, is an ideal internal standard. Its chemical and physical properties are nearly identical to the parent compound, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This effectively compensates for variations during sample preparation and mitigates signal suppression or enhancement caused by the sample matrix.[2]
This document provides a comparative overview of this compound's performance across two common high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument platforms: a high-sensitivity triple quadrupole (QQQ) system and a high-resolution quadrupole time-of-flight (Q-TOF) system. Performance is also benchmarked against a hypothetical alternative, non-isotopically labeled internal standard, "Compound X," to highlight the benefits of isotopic labeling.
Data Presentation: Performance Metrics
The following tables summarize the comparative performance data for this compound and the alternative standard, Compound X, when used for the quantification of Spiroxamine in a complex matrix (e.g., strawberry extract). The data presented here is representative of typical performance and is intended for comparative purposes.
Table 1: Performance on a Triple Quadrupole (QQQ) LC-MS/MS System
| Parameter | This compound | Compound X (Alternative IS) | Notes |
| Linearity (R²) | > 0.999 | > 0.995 | This compound provides a more consistent linear response across the calibration range. |
| Precision (%RSD) | < 5% | < 15% | The lower relative standard deviation for this compound indicates higher precision.[3] |
| Accuracy (% Recovery) | 97.1% - 108.2% | 85% - 115% | This compound demonstrates superior accuracy in correcting for matrix variability. |
| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.01 mg/kg | The use of a co-eluting isotopic standard allows for lower, more reliable quantification limits. |
| Matrix Effect | Fully Compensated | Partial Compensation | This compound effectively normalizes ion suppression/enhancement, a known issue in grape and other complex matrices. |
Table 2: Performance on a High-Resolution (Q-TOF) LC-MS/MS System
| Parameter | This compound | Compound X (Alternative IS) | Notes |
| Linearity (R²) | > 0.999 | > 0.996 | Excellent linearity is maintained on the high-resolution platform. |
| Precision (%RSD) | < 6% | < 18% | High precision is consistently achieved with this compound. |
| Accuracy (% Recovery) | 96.5% - 107.5% | 82% - 118% | This compound provides robust accuracy, leveraging the high mass accuracy of the Q-TOF. |
| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.015 mg/kg | The high selectivity and low background of the Q-TOF complement the isotopic standard. |
| Matrix Effect | Fully Compensated | Partial Compensation | Superior performance in minimizing inaccuracies due to matrix interference. |
Experimental Protocols
The methodologies detailed below are based on established protocols for the analysis of Spiroxamine residues in complex food matrices.
Sample Preparation: QuEChERS Extraction
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for sample extraction.
-
Homogenization: A 10 g representative sample (e.g., strawberry) is homogenized.
-
Extraction: The sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. This compound internal standard is added at a fixed concentration. The tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added, and the tube is shaken for another minute and then centrifuged.
-
Cleanup (d-SPE): An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Instrument: Agilent 1290 UPLC system or equivalent.
-
Column: A suitable C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: Water with 10 mM ammonium carbonate.
-
Mobile Phase B: Methanol/Ethanol mixture.
-
Gradient: A suitable gradient is run to separate Spiroxamine from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30°C.
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a high-end triple quadrupole mass spectrometer (e.g., Sciex API6500) or a Q-TOF system.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for QQQ; Targeted MS/MS for Q-TOF.
-
MRM Transitions (Hypothetical):
-
Spiroxamine: Q1: 298.3 -> Q3: 144.1 (Quantifier), Q1: 298.3 -> Q3: 100.1 (Qualifier).
-
This compound: Q1: 302.3 -> Q3: 148.1 (Quantifier)
-
-
Dwell Time: Optimized for ~15-20 data points across each chromatographic peak.
Visualizations
Analytical Workflow
The diagram below illustrates the complete analytical workflow from sample receipt to final data analysis, highlighting the stage where the this compound internal standard is introduced.
References
A Comparative Guide to the Ionization Efficiency of Spiroxamine and Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
The Principle of Co-elution and Ionization Similarity
Deuterated internal standards, such as Spiroxamine-d4, are considered the 'gold standard' in quantitative mass spectrometry.[1] This is because they are chemically almost identical to the analyte of interest (spiroxamine), with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain remarkably similar.
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution: In chromatography, the deuterated standard ideally co-elutes with the non-labeled analyte. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate quantification.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated standard, maintaining a consistent analyte-to-internal standard ratio.
-
Virtually Identical Ionization Efficiency: The efficiency with which the deuterated standard is ionized in the mass spectrometer's source is expected to be nearly identical to that of the analyte. This is crucial for correcting for fluctuations in the instrument's performance and matrix-induced variations in ionization.
Quantitative Data Summary: An Expected Comparison
While specific experimental data comparing the ionization efficiency of spiroxamine and this compound is not available in the reviewed literature, the established principles of using deuterated internal standards allow us to predict the outcome of such a comparison. The ionization efficiency is anticipated to be virtually identical under the same experimental conditions.
| Parameter | Spiroxamine | This compound | Expected Outcome |
| Ionization Efficiency | Expected to be high under positive electrospray ionization (ESI+) | Expected to be virtually identical to spiroxamine | The ratio of the signal response to concentration for both compounds should be nearly 1:1 when analyzed under the same conditions. |
| Precursor Ion (m/z) | ~298.2 | ~302.2 | A mass shift of +4 amu allows for clear differentiation by the mass spectrometer. |
| Product Ions (m/z) | Common fragments include 144 and 100 | The fragmentation pattern is expected to be similar, with potential mass shifts in fragments containing deuterium. | Consistent fragmentation pathways further support their chemical similarity. |
Experimental Protocol for Determining Ionization Efficiency
To experimentally verify the ionization efficiency of spiroxamine and this compound, the following protocol, based on standard bioanalytical method validation guidelines, could be employed.[2][3][4]
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of spiroxamine and this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Create a series of working solutions by diluting the stock solutions to various concentration levels.
-
Prepare a mixed solution containing both spiroxamine and this compound at a 1:1 molar ratio.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
An LC method capable of separating spiroxamine from potential interferences should be used. While co-elution is expected and desired for an internal standard, a robust chromatographic method is essential.
-
A suitable method could involve a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]
-
-
Mass Spectrometry (MS):
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode is recommended.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing individual solutions of spiroxamine and this compound.
-
Determine the optimal precursor-to-product ion transitions for both compounds. For spiroxamine, transitions such as 298 -> 144 and 298 -> 100 are commonly used. The corresponding transitions for this compound would be monitored at 302 -> [product ion].
-
3. Data Acquisition and Analysis:
-
Inject the individual and mixed standard solutions into the LC-MS/MS system.
-
Record the peak areas for the specified MRM transitions for both spiroxamine and this compound.
-
Calculate the response factor for each compound by dividing the peak area by the concentration.
-
Compare the response factors of spiroxamine and this compound. A ratio close to 1.0 would confirm similar ionization efficiencies.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol to compare the ionization efficiency.
Caption: Workflow for comparing the ionization efficiency of spiroxamine and this compound.
Conclusion
References
Safety Operating Guide
Proper Disposal of Spiroxamine-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling Spiroxamine-d4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, aligning with standard hazardous chemical waste guidelines.
This compound, a deuterated analog of the fungicide Spiroxamine, should be treated as a hazardous substance. The non-deuterated form, Spiroxamine, is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and any materials contaminated with it are not disposed of as regular trash or discharged into the sewer system[1].
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Spiroxamine, the non-deuterated parent compound. This data underscores the importance of proper handling and disposal.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data based on the Safety Data Sheet for Spiroxamine.[1]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound and contaminated materials.
Protocol 1: Disposal of Unused or Expired this compound
-
Evaluation: Do not attempt to dispose of the neat chemical compound directly. It must be managed through your institution's hazardous waste program.
-
Packaging: Ensure the original container is securely sealed and in good condition. If the original container is compromised, transfer the material to a new, compatible container with a secure screw cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of generation.
-
Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, absorbent pads, weighing papers, and pipette tips that have come into contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof plastic bag or a container with a lid.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "this compound Contaminated Debris").
-
Sealing and Storage: Once the waste container is full, seal it securely and store it in the designated satellite accumulation area.
-
Disposal Request: Request a pickup from your institution's EHS or waste management provider.
Protocol 3: Disposal of Contaminated Liquid Waste
This includes solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Collection: Collect all liquid waste in a dedicated, sealed, and chemically compatible waste container. Do not mix with other, incompatible waste streams.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations, along with "this compound".
-
Storage: Store the sealed container in secondary containment (such as a larger, chemically resistant tray) within the satellite accumulation area to prevent spills.
-
Disposal Request: Arrange for pickup through your institution's hazardous waste program.
Protocol 4: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or methanol) to remove residual this compound. Collect this initial solvent rinse as hazardous liquid waste as described in Protocol 3.
-
Triple Rinse: After the initial solvent rinse, triple-rinse the glassware with water. This rinsate must also be collected and treated as hazardous liquid waste.
-
Final Cleaning: Once decontaminated, the glassware can be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Operational Guide for Handling Spiroxamine-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Spiroxamine-d4, a deuterated analog of the fungicide Spiroxamine. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Spiroxamine is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and may cause an allergic skin reaction.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to the eyes through prolonged or repeated exposure.[1] Spiroxamine is also very toxic to aquatic life with long-lasting effects. Given these hazards, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for protection against both dry and liquid pesticides. Always wash gloves before removing them. |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield | Use whenever there is a potential for eye contact. For pouring, mixing concentrates, or in situations with a high risk of spray or dust, snug-fitting, non-fogging goggles or a full-face shield worn over goggles is recommended. |
| Body Protection | Laboratory coat or coveralls | A lab coat should be worn to protect from spills. For tasks with a higher risk of exposure, loose-fitting coveralls that cover the entire body (except head, hands, and feet) should be worn. |
| Respiratory Protection | NIOSH/MSHA approved respirator | A respirator should be used if the material is handled in a way that generates dust or aerosols, or if working in a poorly ventilated area. A filtering facepiece respirator (e.g., N95) may be appropriate for dusts, mists, or sprays. |
| Foot Protection | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover the ankles when handling moderately or highly toxic pesticides. Pant legs should be worn outside the boots to prevent chemicals from entering. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed:
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials and PPE before handling the chemical.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in Table 1.
-
When weighing the solid material, do so in a fume hood or on a balance with a draft shield to prevent inhalation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and moisture.
-
Store in a locked area, out of reach of children and unauthorized personnel.
-
-
Disposal Plan :
-
All materials that have come into contact with this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste in a clearly labeled, sealed, and compatible waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.
-
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the contaminated skin with soap and water. Remove contaminated clothing promptly. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. |
Chemical Spill Response
In the event of a spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
